molecular formula C12H10N2O2 B11826567 2-amino-1H-phenoxazin-3-one

2-amino-1H-phenoxazin-3-one

Cat. No.: B11826567
M. Wt: 214.22 g/mol
InChI Key: KTERGITVOXJPIZ-UHFFFAOYSA-N
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Description

2-amino-1H-phenoxazin-3-one is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-1,2-dihydrophenoxazin-3-one

InChI

InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-4,6-7H,5,13H2

InChI Key

KTERGITVOXJPIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=C2C1=NC3=CC=CC=C3O2)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1916-59-2 Synonyms: Questiomycin A, 2-Aminophenoxazin-3-one, APO Molecular Formula: C₁₂H₈N₂O₂ Molecular Weight: 212.21 g/mol

Executive Summary

2-Amino-3H-phenoxazin-3-one (Questiomycin A) is a naturally occurring phenoxazinone chromophore produced by various Streptomyces species. It serves as a structural core for the actinomycin class of antibiotics and exhibits significant biological activity in its own right, including antibacterial, antifungal, and antiproliferative properties.

This technical guide analyzes the compound's physicochemical profile, biosynthetic origins, and chemical synthesis strategies. It is designed for researchers in medicinal chemistry and pharmacology, providing actionable protocols for synthesis and purification, alongside a mechanistic breakdown of its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Questiomycin A is characterized by a tricyclic phenoxazinone core.[1] Its planar structure facilitates DNA intercalation, a key driver of its cytotoxicity.[1]

Table 1: Physicochemical Specifications
PropertyValue / Description
Appearance Dark red to orange-brown crystalline solid
Melting Point 240–262 °C (with decomposition)
Solubility Soluble: DMSO, DMF, Methanol, EthanolInsoluble: Water, Hexane
UV-Vis Absorption

~430–450 nm (characteristic orange/red band)
Acidity (pKa) ~2.73 (Predicted for conjugate acid)
Table 2: Spectral Characterization Data (DMSO-d₆)
NucleusChemical Shift (

, ppm)
Assignment
¹H NMR (500 MHz) 7.68 – 7.37 (m, 4H)Aromatic Ring A protons (H-6,7,8,[2]9)
6.81 (s, 2H)Amine (-NH₂) protons (Broad/Exchangeable)
6.34 (s, 2H)Quinoid Ring B protons (H-1, H-4)
¹³C NMR (125 MHz) 180.1C=O (Carbonyl, C-3)
148.8, 148.1, 147.3, 141.8Quaternary / C-N / C-O carbons
133.6, 128.7, 127.9, 125.2Aromatic Ring A carbons
115.8, 103.3, 98.2Quinoid Ring B carbons

Note: The singlet at 6.34 ppm represents the H-1 and H-4 protons of the quinoid ring. Depending on solvent resolution, these may appear as two distinct singlets.[1]

Biosynthesis & Enzymology[4][8]

In nature, 2-amino-3H-phenoxazin-3-one is synthesized via the oxidative condensation of 2-aminophenol, catalyzed by the copper-dependent enzyme phenoxazinone synthase (PHS) .[3] This pathway is a critical step in the biosynthesis of Actinomycin D.[1]

Mechanism of Biosynthesis

The enzyme facilitates a six-electron oxidation of two molecules of 2-aminophenol.[3] The process involves the formation of a quinone imine intermediate, which undergoes a Michael-type addition with a second aminophenol molecule, followed by further oxidation and cyclization.

Biosynthesis fill_precursor fill_precursor fill_enzyme fill_enzyme fill_intermediate fill_intermediate fill_product fill_product Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO HAA 3-Hydroxyanthranilic Acid Kyn->HAA Kynureninase AP 2-Aminophenol HAA->AP Decarboxylation QI Quinone Imine Intermediate AP->QI Oxidation (-2e⁻) Questiomycin 2-Amino-3H-phenoxazin-3-one (Questiomycin A) QI->Questiomycin Dimerization (-4e⁻) PHS Phenoxazinone Synthase (Cu²⁺) PHS->QI Catalysis

Figure 1: Biosynthetic Pathway. The conversion of tryptophan metabolites to the phenoxazinone core via oxidative coupling.

Chemical Synthesis Protocols

For research applications, chemical synthesis is preferred over extraction due to yield and purity requirements.[1] Two robust methods are detailed below.

Method A: Biomimetic Aerobic Oxidative Coupling (Green Chemistry)

This method mimics the enzymatic pathway using a copper catalyst and atmospheric oxygen. It is sustainable and yields high-purity product.[1]

  • Reagents: 2-Aminophenol, Cu(II) complex (e.g., CuCl₂ or Cu(salen)), Methanol, O₂ (air).

  • Conditions: Room temperature, pH ~8.5.

Protocol:

  • Preparation: Dissolve 2-aminophenol (1.0 mmol) in Methanol (20 mL).

  • Catalyst Addition: Add catalytic CuCl₂ (0.05 mmol) or a biomimetic Cu(II) complex.[1]

  • Reaction: Stir the solution vigorously open to air (or bubble O₂) for 4–6 hours. The solution will turn deep red/orange.[1]

  • Quenching: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ and purify via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).

  • Yield: Typically 80–90%.[1]

Method B: Monochloramine Oxidation (High Yield)

A rapid chemical oxidation suitable for larger scales.[1]

  • Reagents: 2-Aminophenol, NH₂Cl (generated in situ from NH₄Cl + NaOCl), Phosphate buffer.

  • Conditions: Aqueous medium, pH 8.5, 25 °C.

Protocol:

  • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 8.5).

  • Substrate: Dissolve 2-aminophenol (0.5 g) in the buffer.

  • Oxidant: Slowly add an excess of monochloramine solution (freshly prepared) dropwise while stirring.

  • Precipitation: A dark precipitate forms immediately.[1] Stir for 30 minutes.

  • Isolation: Filter the solid, wash extensively with water to remove salts, and dry in a vacuum oven at 40 °C.

  • Yield: ~70%.

SynthesisWorkflow start start process process critical critical end_node end_node Step1 Dissolve 2-Aminophenol (MeOH or Buffer) Step2 Add Oxidant/Catalyst (Cu-Air or NH₂Cl) Step1->Step2 Step3 Oxidative Coupling (Formation of Deep Red Color) Step2->Step3 Step4 Filtration / Evaporation Step3->Step4 Step5 Purification (Silica Chromatography) Step4->Step5 Step6 Pure Questiomycin A (Red Solid) Step5->Step6

Figure 2: Synthesis Workflow. Step-by-step logic for the chemical production of Questiomycin A.

Mechanism of Action & Biological Activity

The pharmacological profile of 2-amino-3H-phenoxazin-3-one is defined by two primary mechanisms: DNA intercalation and redox cycling.

DNA Intercalation

Similar to Actinomycin D, the planar phenoxazinone ring intercalates between DNA base pairs (preferentially G-C rich regions). This distorts the DNA helix, blocking the progression of RNA polymerase and inhibiting transcription.

Redox Cycling & ROS Generation

The quinone-imine moiety can undergo reversible reduction to a semiquinone radical.[1] In the presence of molecular oxygen, this radical re-oxidizes, transferring an electron to O₂ to form Superoxide Anion (O₂•⁻). This leads to oxidative stress, lipid peroxidation, and apoptosis in target cells (bacteria or cancer cells).

MOA compound compound target target effect effect APO 2-Amino-3H-phenoxazin-3-one DNA DNA Helix (G-C Rich Regions) APO->DNA Binds Redox Reductases (Cellular) APO->Redox Reduction Intercalation Intercalation DNA->Intercalation Radical Semiquinone Radical Redox->Radical Inhibition Inhibition of RNA Synthesis Intercalation->Inhibition ROS ROS Generation (Superoxide) Radical->ROS + O₂ Death Apoptosis / Cell Death Inhibition->Death ROS->Death

Figure 3: Mechanism of Action. Dual pathway showing DNA intercalation and oxidative stress induction.

Applications in Drug Development

  • Antibiotic Potentiator: Due to its ability to generate ROS, Questiomycin A is being investigated as a potentiator for existing antibiotics against resistant bacterial strains.[1]

  • Anticancer Scaffold: Derivatives are synthesized to improve solubility and target specificity, utilizing the phenoxazinone core's proven ability to arrest cell division.

  • Biosensor Development: The redox-active nature of the compound makes it a candidate for electrochemical sensing of biological reductants.

References

  • BOC Sciences. (n.d.).[1] CAS 1916-59-2 (Questiomycin A) - Biological Activity and Mechanism. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Aminophenoxazin-3-one (CID 72725).[1] Retrieved from

  • Royal Society of Chemistry. (2025).[1] TEMPO-Catalyzed Electrochemical Dehydrogenative Cyclocondensation of o-Aminophenols: Synthesis of Aminophenoxazinones. (Supporting Info contains NMR data). Retrieved from

  • Simões, F. et al. (2020).[1] Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment. Journal of Environmental Chemical Engineering. Retrieved from

  • Barry, C.E. et al. (1989).[1] Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. Retrieved from

Sources

Biological Role of Phenoxazinone Chromophores in Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

The phenoxazinone chromophore is a tricyclic, redox-active scaffold serving as the pharmacophore "warhead" for a distinct class of antibiotics, most notably the actinomycins. Its biological efficacy stems from a dual mechanism: precise DNA intercalation between guanine-cytosine (GpC) base pairs and the stabilization of cleavable topoisomerase I-DNA complexes. This guide dissects the structural biology, enzymatic biosynthesis via phenoxazinone synthase (PHS), and experimental validation workflows for this chromophore. It provides actionable protocols for synthesizing and assaying these moieties, offering a blueprint for developing next-generation DNA-targeting therapeutics.

Structural Biology & Chemical Properties

The core structure of the phenoxazinone chromophore (2-amino-3H-phenoxazin-3-one) is a planar, electron-deficient system. In antibiotics like Actinomycin D (AMD), this chromophore is substituted at positions 1 and 9 with cyclic pentapeptide lactones.

  • Electronic Character: The chromophore acts as an electron acceptor. Its planar geometry allows for

    
    -
    
    
    
    stacking interactions with DNA base pairs.
  • Redox Potential: The phenoxazinone core can undergo reversible reduction to a leuco-form. This redox cycling capability contributes to the generation of Reactive Oxygen Species (ROS) in certain cellular contexts, although DNA intercalation remains the primary cytotoxic mechanism.

  • Visible Absorption: The chromophore exhibits a characteristic strong absorbance in the visible region (

    
     nm), which serves as a critical spectroscopic handle for kinetic assays.
    
Table 1: Physicochemical Profile of the Phenoxazinone Core
PropertyCharacteristicBiological Implication
Geometry Planar tricyclic heteroaromaticEnables insertion (intercalation) between DNA base pairs.
Fluorescence Weak/Moderate (Environment dependent)Used to monitor solvent exposure and binding kinetics.
Redox State Quinone-imine characterPotential for bioreductive activation; ROS generation.
Binding Specificity d(GpC) sequencesHydrogen bonding between the chromophore's 2-amino group and guanine N3/2-amino groups.
Mechanism of Action: The Intercalation "Warhead"

The biological potency of phenoxazinone antibiotics relies on the chromophore's ability to inhibit transcription. Unlike non-specific intercalators, the phenoxazinone core (specifically in Actinomycin D) exhibits high sequence specificity for GpC steps in the DNA minor groove.

The Molecular Mechanism:

  • Insertion: The planar phenoxazinone ring slides between two GpC base pairs.

  • Stabilization: The cyclic pentapeptide rings rest in the minor groove, forming extensive hydrophobic and hydrogen-bond interactions that "lock" the chromophore in place.

  • Transcription Arrest: The stable complex acts as a roadblock for RNA Polymerase II. Furthermore, it traps Topoisomerase I in a covalent complex with DNA (the "cleavable complex"), preventing DNA religation and triggering apoptosis.

Diagram 1: Phenoxazinone Mechanism of Action

MOA Chromophore Phenoxazinone Chromophore Intercalation Intercalation Complex (Stable GpC Binding) Chromophore->Intercalation High Affinity Binding DNA_Free Free DNA (GpC Sites) DNA_Free->Intercalation High Affinity Binding RNA_Pol RNA Polymerase II Elongation Intercalation->RNA_Pol Steric Blockade Topo_Trap Topo I-DNA Covalent Trap Intercalation->Topo_Trap Stabilizes Complex Transcription_Block Transcription Arrest RNA_Pol->Transcription_Block Topo_I Topoisomerase I Topo_I->Topo_Trap Apoptosis Cell Death (Apoptosis) Topo_Trap->Apoptosis DNA Double-Strand Breaks Transcription_Block->Apoptosis

Caption: Mechanistic pathway of phenoxazinone-mediated cytotoxicity via DNA intercalation and Topoisomerase I trapping.

Biosynthetic Pathway: Phenoxazinone Synthase (PHS)

The biosynthesis of the phenoxazinone chromophore is a convergent process catalyzed by the enzyme Phenoxazinone Synthase (PHS) , a multicopper oxidase.[1][2][3] This enzyme catalyzes the oxidative condensation of two molecules of o-aminophenol derivatives (e.g., 4-methyl-3-hydroxyanthranilic acid pentapeptides in Actinomycin biosynthesis).

Key Enzymatic Features:

  • Enzyme Class: Laccase-like multicopper oxidase.

  • Stoichiometry: Consumes 1.5

    
     per molecule of phenoxazinone formed; produces 3 
    
    
    
    .
  • Mechanism: Involves a 6-electron oxidation sequence.[1][3][4] The enzyme facilitates the formation of a quinone imine intermediate, which is then attacked by a second substrate molecule.[3][4]

Diagram 2: Enzymatic Biosynthesis Workflow

Biosynthesis Substrate 2-Aminophenol Derivative (2x) Intermediate Quinone Imine Intermediate Substrate->Intermediate 1st Molecule PHS_Enzyme Phenoxazinone Synthase (PHS) Oxidation1 Oxidation (-2e-, -2H+) PHS_Enzyme->Oxidation1 Product Phenoxazinone Chromophore Intermediate->Product + 2nd Molecule Coupling Michael Addition & Oxidation Oxygen O2 Oxygen->PHS_Enzyme

Caption: PHS-catalyzed oxidative condensation of 2-aminophenol precursors to form the phenoxazinone core.

Experimental Methodologies

To validate the presence and activity of phenoxazinone chromophores, specific self-validating protocols are required.

Protocol A: Enzymatic Assay for Phenoxazinone Synthase (PHS)

This protocol measures the catalytic activity of PHS or biomimetic complexes by monitoring the formation of the chromophore.

Reagents:

  • Substrate: 2-aminophenol (OAP) or 3-hydroxyanthranilic acid (1 mM in methanol).

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • Enzyme Source: Purified PHS or cell lysate from Streptomyces antibioticus.

Step-by-Step Workflow:

  • Baseline Correction: Blank the spectrophotometer with 900 µL Buffer + 100 µL Methanol.

  • Reaction Initiation: In a quartz cuvette, mix 900 µL Buffer containing the enzyme. Add 100 µL of Substrate stock.

  • Kinetic Monitoring: Immediately monitor absorbance at 430 nm (

    
     for the phenoxazinone product) for 10–30 minutes at 30°C.
    
  • Validation: The reaction should be linear initially. Specificity is confirmed by adding a copper chelator (e.g., EDTA), which should abolish activity (negative control).

Protocol B: Spectroscopic Validation of DNA Intercalation

This assay confirms the "warhead" function by detecting the bathochromic shift (red shift) and hypochromism (intensity decrease) upon DNA binding.

Reagents:

  • Ligand: Phenoxazinone antibiotic (e.g., Actinomycin D), 20 µM in buffer.

  • DNA: Calf Thymus DNA (ctDNA) stock sequence.

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Low salt promotes binding).

Step-by-Step Workflow:

  • Preparation: Prepare a 20 µM ligand solution. Record the UV-Vis spectrum (300–600 nm).

  • Titration: Add aliquots of ctDNA to the ligand solution. Keep the ligand concentration constant (by adding ligand to the DNA titrant or mathematical correction).

  • Observation:

    • Hypochromism: Absorbance at

      
       (approx. 440 nm) decreases.
      
    • Bathochromic Shift: The peak wavelength shifts to longer wavelengths (e.g., 440 nm

      
       450 nm).
      
    • Isosbestic Point: The presence of a clear isosbestic point indicates a simple two-state equilibrium (Free

      
       Bound), validating a clean intercalation model.
      
  • Data Analysis: Plot

    
     vs. 
    
    
    
    to determine the binding constant (
    
    
    ) using the Benesi-Hildebrand equation.
Drug Development & SAR Implications

Modifying the phenoxazinone core offers a route to overcome resistance or improve solubility.

  • Positions 1 & 9: Critical for peptide attachment. Altering the peptide sequence changes the "reading head" of the antibiotic, potentially altering sequence specificity beyond GpC.

  • Position 2 (Amino group): Essential for hydrogen bonding to guanine in the minor groove. Acylation of this group typically abolishes activity, confirming its role in the "warhead" mechanism.

  • Position 7: Substitution here (e.g., 7-amino-actinomycin D) changes the spectral properties (fluorescence) without destroying DNA binding, creating useful diagnostic reagents.

References
  • Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. New Journal of Chemistry. 5[2][6][7]

  • Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. 3[1][2][6][7][8][9][10][11]

  • Actinomycin D #15021 - Cell Signaling Technology. Cell Signaling Technology. [1][2][6][7]

  • Pharmacological Activities of Aminophenoxazinones. PMC - NIH. 6[1][2][6][7][8][10][11]

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. 11[1][2][6][7][8][9][10][11]

Sources

Phx-3 Phenoxazine Derivative: Anticancer Mechanism Overview

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development Professionals

Executive Summary

Phx-3 (2-aminophenoxazine-3-one) , also known as Questiomycin A, is a naturally occurring phenoxazine derivative produced by Streptomyces species and Penicillium expansum. Unlike synthetic N10-substituted phenoxazines designed specifically as kinase inhibitors, Phx-3 functions primarily as a pro-oxidant metabolic disruptor .

Its anticancer efficacy is driven by a unique "dual-hit" mechanism: intracellular acidification (pHi reduction) and mitochondrial depolarization , leading to a reactive oxygen species (ROS)-dependent activation of the JNK signaling cascade.[1] This distinct mode of action allows Phx-3 to bypass resistance mechanisms common to standard chemotherapies, showing significant potency against glioblastoma, melanoma, pancreatic, and gastric cancer lines with minimal systemic toxicity in murine models.

Chemical Profile & Structural Logic

Phx-3 belongs to the aminophenoxazinone class.[2][3][4][5] Its structural simplicity compared to methylated analogs (like Phx-1) correlates with higher biological activity.

FeatureDescription
IUPAC Name 2-Amino-3H-phenoxazin-3-one
Common Name Phx-3 / Questiomycin A
Molecular Formula C₁₂H₈N₂O₂
Key Structural Motif Tricyclic chromophore with an amino group at C-2; lacks methyl substitutions found in Phx-1.[6]
Solubility Hydrophobic; requires DMSO/Ethanol vehicle for in vitro delivery.

Structure-Activity Relationship (SAR): Research indicates that the absence of methyl groups on the phenoxazine ring (as seen in Phx-3 vs. Phx-1) enhances cytotoxicity. While synthetic N10-substituted phenoxazines act as direct ATP-competitive Akt inhibitors, Phx-3 acts upstream , targeting the physicochemical environment of the cancer cell (pH and redox state).

Molecular Mechanism of Action

The "Acidification-ROS-JNK" Axis

The primary driver of Phx-3 cytotoxicity is the disruption of cellular homeostasis.

  • Intracellular Acidification: Phx-3 induces a rapid, dose-dependent decrease in intracellular pH (pHi) by >0.6 units in cancer cells. This acidification inhibits glycolysis (Warburg effect reversal) and creates a hostile environment for survival proteins.

  • Mitochondrial Uncoupling: Phx-3 causes sustained depolarization of the mitochondrial membrane potential (

    
    ). This dysfunction leads to the leakage of electrons and the massive generation of Reactive Oxygen Species (ROS).
    
  • JNK Activation: The ROS surge inhibits phosphatases, leading to the sustained phosphorylation (activation) of c-Jun N-terminal Kinase (JNK) .

  • Apoptotic Execution: Activated JNK translocates to the nucleus or phosphorylates Bcl-2 family members, tipping the balance toward apoptosis. Simultaneously, Phx-3 downregulates survival factors Survivin and XIAP (X-linked Inhibitor of Apoptosis Protein).

Secondary Effects: mTOR Suppression

While not a direct kinase inhibitor, Phx-3 treatment results in the suppression of mTOR phosphorylation. This is likely a secondary consequence of cellular energy stress (AMPK activation due to mitochondrial failure) and the ROS-mediated disruption of upstream signaling, rather than direct binding to the mTOR catalytic pocket.

Preclinical Efficacy Data

Table 1: Comparative Efficacy of Phx-3 in Cancer Models

Cancer TypeCell LineEffective Concentration / DoseOutcomeMechanism Verified
Melanoma B1641.5 µM (IC80 at 48h)90% inhibition at 72h; No tumor formation in vivo (0.5 mg/kg)Apoptosis, Fas upregulation
Leukemia MT-1, HUT-102< 10 µg/mLSub-G0/G1 arrestROS-dependent Apoptosis
Glioblastoma LN22920 - 50 µMSignificant apoptosisROS/JNK pathway
Pancreatic KLM-150 µMApoptosis & NecrosisBcl-2 downregulation
Gastric MKN451.25 - 100 µMS-phase arrestStronger than Phx-1

Mechanistic Visualization

The following diagram illustrates the Phx-3 signaling cascade, highlighting the critical role of ROS and JNK in executing cell death.

Phx3_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus Phx3 Phx-3 (2-aminophenoxazine-3-one) pHi Intracellular pH (pHi) (Acidification) Phx3->pHi Rapid influx Mito Mitochondria (Depolarization) Phx3->Mito Accumulation pHi->Mito Metabolic Stress ROS ROS Generation (Superoxide/H2O2) Mito->ROS Electron Leak JNK JNK (Phosphorylation) ROS->JNK Activates mTOR mTOR (Suppression) ROS->mTOR Inhibits (Indirect) Bcl2 Bcl-2 / XIAP / Survivin (Downregulation) JNK->Bcl2 Inhibits Caspase Caspase 3/7 Activation JNK->Caspase Activates Bcl2->Caspase Relieves Inhibition DNA DNA Fragmentation (Sub-G1 Arrest) Caspase->DNA Execution

Caption: Phx-3 induces apoptosis via a ROS-dependent JNK activation loop, triggered by mitochondrial depolarization and cytosolic acidification.

Experimental Protocols for Validation

To validate the Phx-3 mechanism in your own cell lines, use the following standardized workflows.

Protocol A: Intracellular pH (pHi) Measurement

Crucial for confirming the specific metabolic disruption caused by Phx-3.

  • Reagent: BCECF-AM (pH-sensitive fluorescent probe).

  • Seeding: Plate cancer cells (e.g., 5 x 10⁵ cells) in 6-well plates.

  • Treatment: Treat with Phx-3 (0, 10, 50, 100 µM) for 30 minutes (pHi changes are rapid).

  • Staining: Wash cells with Tyrode’s buffer. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Calibration: Use the Nigericin high-K+ buffer method to generate a pH calibration curve (pH 6.0 – 8.0).

  • Analysis: Measure fluorescence excitation ratio (490nm/440nm) using a spectrofluorometer or flow cytometer.

  • Expected Result: A dose-dependent drop in pHi (0.2 – 1.0 units).[1]

Protocol B: ROS Detection (DCFH-DA Assay)
  • Seeding: Plate cells in black-walled 96-well plates.

  • Treatment: Incubate with Phx-3 for 3–24 hours.

  • Positive Control: Use H₂O₂ (100 µM).

  • Staining: Remove media, wash with PBS. Add 10 µM DCFH-DA in serum-free media for 30 min.

  • Detection: Read fluorescence at Ex/Em = 485/535 nm.

  • Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine) , a ROS scavenger. If Phx-3 toxicity is ROS-dependent, NAC should rescue cell viability.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI)[6]
  • Treatment: Treat cells with Phx-3 for 24–48 hours.

  • Harvest: Collect floating and adherent cells (trypsinize gently).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Phx-3 primary effect)

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

  • Note: Phx-3 often induces a significant "Sub-G1" peak in cell cycle analysis (PI staining of ethanol-fixed cells).

Conclusion

Phx-3 represents a potent class of "metabolic oncolytics." Unlike targeted kinase inhibitors that often succumb to single-point mutations in the target protein, Phx-3 attacks the fundamental bioenergetic and pH homeostasis of the cancer cell. The specific sequence of acidification → mitochondrial failure → ROS → JNK provides a robust mechanistic rationale for its application in refractory cancers like glioblastoma and melanoma. Future development should focus on formulation strategies (e.g., liposomal delivery) to overcome its hydrophobicity and optimize in vivo bioavailability.

References

  • Pharmacological Activities of Aminophenoxazinones. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation. Source: ResearchGate / Spandidos Publications URL:[Link]

  • Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Source: Spandidos Publications URL:[Link]

  • 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Source:[7] PubMed / NIH URL:[Link]

  • Anticancer Effects of Phenoxazine Derivatives Revealed by Inhibition of Cell Growth and Viability in HTLV-1–Positive Leukemia Cells. Source: PubMed URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Oxidative Coupling of 2-Aminophenol to Phx-3 (2-Aminophenoxazin-3-one)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the synthesis of Phx-3 (chemically identified as 2-aminophenoxazin-3-one ) via the oxidative coupling of 2-aminophenol .

Phx-3 represents the core chromophore of the actinomycin family of antibiotics. While often formed as a byproduct in oxidative environments, controlled synthesis requires precise management of the redox potential to prevent polymerization into amorphous "humin-like" precipitates. This guide presents two validated methodologies:

  • Chemical Oxidation (MnO₂): For high-yield, preparative scale synthesis.

  • Enzymatic Bio-Catalysis (Tyrosinase/HRP): For kinetic studies and "green" synthesis under physiological conditions.

Mechanistic Foundation

The formation of Phx-3 is a 6-electron oxidative process involving two molecules of 2-aminophenol. Understanding this mechanism is critical for troubleshooting low yields; if the oxidation rate is too slow, the intermediate quinone imines hydrolyze rather than couple.

Reaction Pathway
  • Oxidation: 2-aminophenol is oxidized to o-quinone imine.

  • Michael Addition: A second molecule of 2-aminophenol attacks the quinone imine.

  • Cyclization & Re-oxidation: The dimer undergoes intramolecular cyclization and further oxidation to yield the stable phenoxazinone core (Phx-3).

Phx3_Mechanism Start 2-Aminophenol (Substrate) Inter1 o-Quinone Imine (Reactive Intermediate) Start->Inter1 -2e⁻, -2H⁺ (Oxidation) Dimer Aminophenol Dimer (Michael Adduct) Inter1->Dimer + 2-Aminophenol (Coupling) Polymer Amorphous Polymers Inter1->Polymer Slow Coupling (Side Rxn) Cyclic Dihydro-intermediate Dimer->Cyclic -2e⁻ (Tautomerization) Product Phx-3 (2-aminophenoxazin-3-one) Cyclic->Product -2e⁻, -2H⁺ (Final Oxidation)

Figure 1: Mechanistic pathway of Phx-3 formation. Note that rapid oxidation is required to favor the Product pathway over Polymerization.

Protocol A: Chemical Synthesis (Preparative Scale)

Objective: Isolate >500 mg of Phx-3 for structural analysis or biological testing. Principle: Manganese Dioxide (MnO₂) acts as a heterogeneous oxidant, allowing for easy workup via filtration.

Materials
  • Substrate: 2-Aminophenol (99% purity).

  • Oxidant: Activated MnO₂ (Sigma-Aldrich or equivalent).

  • Solvent: Methanol (HPLC Grade) and Chloroform.

  • Equipment: Round-bottom flask, magnetic stirrer, Celite pad.

Step-by-Step Methodology
  • Preparation: Dissolve 2-aminophenol (1.09 g, 10 mmol) in Methanol (100 mL) in a 250 mL round-bottom flask. Ensure complete dissolution; sonicate if necessary.

  • Oxidant Addition: Add Activated MnO₂ (4.35 g, 50 mmol) in a single portion.

    • Expert Note: A 5-fold molar excess of MnO₂ is required because the surface area efficiency varies. The reaction is heterogeneous.

  • Reaction: Stir vigorously at 25°C (Room Temp) for 4 hours .

    • Visual Check: The solution will turn from clear/pale brown to a deep, intense orange-red.

  • Quenching/Workup:

    • Filter the mixture through a Celite 545 pad to remove solid manganese oxides.

    • Wash the pad with Methanol (2 x 20 mL) until the filtrate runs pale.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) to obtain a dark red solid.

  • Purification:

    • Resuspend the solid in a minimum amount of Chloroform/Methanol (95:5).

    • Perform Flash Column Chromatography on Silica Gel.

    • Eluent: Chloroform

      
       5% Methanol in Chloroform.
      
    • Collect the bright orange-red fraction.

Protocol B: Enzymatic Synthesis (Kinetic/Green Route)

Objective: Synthesize Phx-3 under physiological conditions to study inhibition or kinetics. Principle: Tyrosinase or Peroxidase catalyzes the initial oxidation; the coupling is spontaneous.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1) or Horseradish Peroxidase (HRP) + H₂O₂.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO) for substrate stock.

Step-by-Step Methodology
  • Stock Solution: Prepare a 10 mM stock of 2-aminophenol in DMSO. Keep protected from light (it oxidizes slowly in air).

  • Reaction Mix (1 mL volume):

    • 980 µL Phosphate Buffer (pH 7.4).

    • 10 µL 2-aminophenol stock (Final conc: 100 µM).

    • 10 µL Tyrosinase (1000 U/mL stock).

  • Incubation: Incubate at 37°C .

  • Monitoring: Monitor absorbance at 430 nm (the

    
     for Phx-3) every 30 seconds for 10 minutes.
    
    • Self-Validation: The curve should be sigmoidal (lag phase followed by linear increase) due to the autocatalytic nature of the coupling.

Quality Control & Validation

To ensure the integrity of the synthesized Phx-3, compare your results against these standard parameters.

Analytical Specifications
ParameterSpecification for Phx-3Validation Method
Appearance Deep orange/red micro-crystalsVisual Inspection
UV-Vis (

)
430 - 435 nm (in Methanol)Spectrophotometry
Rf Value ~0.45TLC (CHCl₃:MeOH 9:1)
¹H NMR Characteristic peaks at

6.3-6.4 (singlet)
500 MHz NMR (DMSO-d₆)
Solubility Soluble in MeOH, DMSO, CHCl₃; Insoluble in WaterSolubility Test
Workflow Summary

Workflow Input Starting Material 2-Aminophenol Choice Select Oxidation Route Input->Choice Chem Chemical Route (MnO₂ / MeOH) Choice->Chem Scale > 100mg Enz Enzymatic Route (Tyrosinase / Buffer) Choice->Enz Scale < 1mg Workup Filtration (Celite) & Evaporation Chem->Workup Monitor Monitor A430nm (Kinetic Data) Enz->Monitor QC QC Validation (NMR, UV-Vis) Workup->QC Monitor->QC

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on scale and application.

Troubleshooting (The "Trust" Factor)

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Polymerization dominates over dimerization.Lower the temperature to 4°C or reduce substrate concentration to prevent intermolecular polymerization.
No Color Change Oxidant inactive.MnO₂ must be "Activated." Heat MnO₂ at 110°C for 24h before use.
Product remains in Aqueous layer pH is too acidic.Phx-3 can be protonated. Adjust pH to 8.0 before extraction with organic solvent.

References

  • Barry, C. E., et al. (1989). The phenoxazinone synthase reaction: characterization of the reaction products and mechanism. Journal of Biological Chemistry.

  • Bolognese, A., et al. (1988). Oxidative coupling of 2-aminophenols: A convenient synthesis of 2-aminophenoxazin-3-ones. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). Manganese(IV) oxide, activated Technical Data Sheet.

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-amino-3H-phenoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays using 2-amino-3H-phenoxazin-3-one, a compound of interest for its pro-apoptotic and anticancer properties. We delve into the mechanistic underpinnings of its cytotoxicity, offering detailed, field-proven protocols for a suite of assays to robustly characterize its effects on cell viability, membrane integrity, and the induction of apoptosis. This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.

Introduction: Understanding 2-amino-3H-phenoxazin-3-one

2-amino-3H-phenoxazin-3-one, also known as Phx-3, is a heterocyclic compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its mechanism of action is multifactorial, making it a compelling subject for cancer research. A primary characteristic of many cancer cells is a higher intracellular pH (pHi) compared to normal cells, a phenomenon linked to the Warburg effect.[2] Phx-3 has been shown to induce a rapid and significant dose-dependent decrease in the pHi of cancer cells.[1][2] This intracellular acidification is a key initiating event in its cytotoxic cascade.[1][3]

Following the drop in pHi, Phx-3 triggers mitochondrial dysfunction.[1][3] This is characterized by the depolarization of the mitochondrial membrane and a subsequent increase in the production of reactive oxygen species (ROS).[1][3][4] The surge in ROS acts as a critical signaling event, activating downstream pathways such as the c-jun N-terminal kinase (JNK) signaling cascade, which plays a pivotal role in both intrinsic and extrinsic apoptotic pathways.[4][5][6] Ultimately, these events converge to induce programmed cell death, or apoptosis, in susceptible cells.[3][4][5] Phx-3 has been observed to induce apoptosis through both caspase-dependent and caspase-independent mechanisms, highlighting the complexity of its interactions within the cell.[7]

This application note will guide users through a logical workflow to dissect the cytotoxic and pro-apoptotic effects of 2-amino-3H-phenoxazin-3-one.

Core Principles and Assay Selection Rationale

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. No single assay is sufficient, as each interrogates a different aspect of cellular health. Our recommended workflow is designed to provide a holistic view, from general cell viability to specific apoptotic events.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Viability Cell Viability Assay (MTT) Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) Viability->Apoptosis If cytotoxic Membrane Membrane Integrity Assay (LDH) Membrane->Apoptosis If membrane compromised Mito Mitochondrial Health (JC-1) Apoptosis->Mito If apoptotic ROS ROS Production (DCFH-DA) Mito->ROS Caspase Caspase Activation (Caspase-3/7) ROS->Caspase

Preparation of 2-amino-3H-phenoxazin-3-one

Proper handling and preparation of the test compound are critical for reproducible results.

3.1. Solubility and Stock Solution Preparation

2-amino-3H-phenoxazin-3-one is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] It is sparingly soluble in aqueous buffers.[8]

  • Primary Stock Solution (10 mM): Dissolve the appropriate amount of 2-amino-3H-phenoxazin-3-one powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 212.18 g/mol , dissolve 2.12 mg in 1 mL of DMSO.

  • Aliquot and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Aqueous solutions are not recommended for long-term storage.[8]

3.2. Working Solution Preparation

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization for specific cell lines and experimental conditions is highly recommended.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This serves as an indicator of cell viability.

Causality Behind Experimental Choices:

  • Serum-free media during incubation: Serum components can interfere with the assay, so a brief incubation in serum-free media is recommended.

  • Controls for colored compounds: Since 2-amino-3H-phenoxazin-3-one is a colored compound (orange solid), it is crucial to include a "compound only" control (no cells) to account for any intrinsic absorbance of the compound at the measurement wavelength.[9] Some colored compounds, particularly photosensitizers, can also degrade the formazan product, leading to an underestimation of viability.[7] Therefore, minimizing light exposure during incubation steps is critical.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of 2-amino-3H-phenoxazin-3-one and appropriate vehicle controls (e.g., medium with 0.5% DMSO). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4] Protect the plate from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

ParameterRecommendationRationale
Cell Density 5,000 - 100,000 cells/wellMust be in the linear range of the assay for the specific cell line.[4]
MTT Concentration 0.5 mg/mL (final)Standard concentration for optimal signal.
Incubation Time 2-4 hoursSufficient time for formazan development without causing cytotoxicity from the reagent itself.[4]
Solubilizing Agent DMSO or 10% SDS in 0.01M HClEfficiently dissolves formazan crystals for accurate absorbance reading.
Wavelength 570 nmOptimal absorbance peak for formazan.
Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Causality Behind Experimental Choices:

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5][10] A background control (medium only) is also necessary.[10][11]

  • Supernatant Transfer: Only the cell culture supernatant is used for the assay, as this is where the released LDH will be present.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[12] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Solution and Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Causality Behind Experimental Choices:

  • Calcium-dependent binding: Annexin V's binding to PS is dependent on calcium, which is why a specific binding buffer containing calcium is used.[13]

  • Immediate Analysis: Stained cells should be analyzed promptly to avoid artifacts from prolonged incubation with the dyes.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 2-amino-3H-phenoxazin-3-one for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_0 Cell States Healthy Healthy Cells (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Late Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+)

Mechanistic Assays

The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as previously described.

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) for 15-30 minutes at 37°C.[14]

  • Washing: Wash the cells with PBS or an appropriate buffer.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as previously described.

  • DCFH-DA Loading: Wash the cells and incubate with a DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C.[15][16]

  • Washing: Wash the cells with PBS to remove excess probe.[16]

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).[17]

This assay utilizes a substrate containing the DEVD peptide sequence, which is specific for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and LDH assays in a 96-well plate.

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the wells containing the cells in culture medium.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (e.g., excitation ~400 nm, emission ~505 nm) or luminescence using a plate reader.[18]

Data Interpretation and Expected Results

  • MTT Assay: Expect a dose-dependent decrease in absorbance, indicating reduced cell viability.

  • LDH Assay: Expect a dose-dependent increase in absorbance, indicating loss of membrane integrity.

  • Annexin V/PI: Expect a shift in the cell population from the Annexin V-/PI- quadrant (healthy) to the Annexin V+/PI- (early apoptotic) and subsequently the Annexin V+/PI+ (late apoptotic) quadrants with increasing concentrations or duration of treatment.

  • JC-1 Assay: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

  • DCFH-DA Assay: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Caspase-3/7 Assay: An increase in fluorescence or luminescence indicates the activation of executioner caspases.

Self-Validating Systems and Troubleshooting

  • Internal Consistency: Results from different assays should be corroborative. For instance, a decrease in viability (MTT) should correspond with an increase in apoptosis (Annexin V) and membrane damage (LDH).

  • Positive Controls: Always include a known inducer of apoptosis (e.g., staurosporine, camptothecin) as a positive control to ensure the assays are performing correctly.

  • Vehicle Controls: The vehicle (e.g., DMSO) concentration must be kept constant and at a non-toxic level across all experimental conditions.

  • Troubleshooting MTT: If you observe an unexpected increase in signal at high compound concentrations, it could be due to the compound's color interfering with the reading or a direct chemical reaction with MTT.[19] Run appropriate "compound only" controls to diagnose this.

Mechanistic Pathway Visualization

G Phx3 2-amino-3H- phenoxazin-3-one pHi Intracellular Acidification (↓pHi) Phx3->pHi Mito Mitochondrial Depolarization pHi->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

References

  • Nakagawa, H., et al. (2007). 2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells. International Journal of Oncology. Available at: [Link]

  • Che, X. F., et al. (2013). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. Oncology Letters. Available at: [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • González-Búrquez, M. D. C., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules. Available at: [Link]

  • Che, X. F., et al. (2011). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Che, X. F., et al. (2013). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. PubMed. Available at: [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK Signaling in Apoptosis. Oncogene. Available at: [Link]

  • McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. Bio-protocol. Available at: [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Available at: [Link]

  • Kim, Y., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Available at: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • ResearchGate. (2021). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]

  • PubMed. (2001). A rapid method for measuring intracellular pH using BCECF-AM. Available at: [Link]

  • MDPI. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Available at: [Link]

  • MDPI. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • JoVE. (2023). ROS Detection with DCFH DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Available at: [Link]

  • Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Available at: [Link]

  • PubMed Central. (2013). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Available at: [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Available at: [Link]

  • YouTube. (2015). Jnk Pathway. Available at: [Link]

  • JoVE. (2023). ROS Detection with DCFH DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

  • ResearchGate. (2002). (PDF) Measurement of Intracellular pH. Available at: [Link]

  • PubMed Central. (2016). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple Efficient Syntheses of 2-Hydroxy-3H-phenoxazin-3-ones in Water by Aerobic Oxidative Cross-C. Available at: [Link]

  • ACS Omega. (2021). New Functionalized Phenoxazines and Phenothiazines. Available at: [Link]

Sources

Application Note: Rapid Quantification of Intracellular Acidification Induced by 2-Aminophenoxazin-3-one (Phx-3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-aminophenoxazin-3-one (Phx-3), a bioactive compound derived from Streptomyces species and bovine erythrocytes, has emerged as a potent anticancer agent with a distinct mechanism of action.[1][2][3] Unlike non-specific cytotoxic agents, Phx-3 preferentially targets cancer cells—which typically maintain a dysregulated, alkaline intracellular pH (pHi ~7.4–7.7) to drive glycolysis (Warburg effect) and evade apoptosis.

Phx-3 induces a rapid and drastic reduction in pHi (cytosolic acidification) within 30 minutes of exposure, often preceding mitochondrial depolarization and Reactive Oxygen Species (ROS) generation. This acidification is a critical early biomarker of Phx-3 efficacy, believed to stem from the inhibition of the Na⁺/H⁺ exchanger (NHE-1).

This application note provides a rigorous protocol for quantifying this specific pHi reduction using BCECF-AM , the gold-standard ratiometric pH indicator. By utilizing a dual-excitation ratiometric method, this protocol eliminates artifacts caused by dye leakage, photobleaching, or uneven loading, providing a precise quantitative measurement of the Phx-3 induced acidification.

Mechanism of Action

The efficacy of Phx-3 relies on disrupting the pH homeostasis of cancer cells. The following pathway illustrates the sequence of events where pHi reduction acts as the upstream trigger for apoptosis.

Phx3_Mechanism Phx3 Phx-3 Treatment NHE1 NHE-1 Inhibition (Na+/H+ Exchanger) Phx3->NHE1 Primary Target Mito Mitochondrial Depolarization Phx3->Mito Direct Interaction pHi_Drop Rapid pHi Drop (7.6 -> 7.1) NHE1->pHi_Drop H+ Accumulation ROS ROS Generation (Superoxide) Mito->ROS Leakage pHi_Drop->Mito Triggers Dysfunction Apoptosis Apoptosis (Caspase Activation) pHi_Drop->Apoptosis Early Event NFkB NF-κB Nuclear Translocation ROS->NFkB Signaling NFkB->Apoptosis

Figure 1: Phx-3 Mechanism of Action. Note that intracellular acidification (pHi drop) is an upstream event occurring within 30 minutes, driving downstream apoptotic cascades.

Materials & Reagents

Key Reagents
ReagentSpecificationPurpose
Phx-3 >98% Purity (HPLC)Test Compound. Dissolve in DMSO/Ethanol (3:1) to 20 mM stock.
BCECF-AM Thermo Fisher / AAT BioquestRatiometric pH Indicator. Cell-permeant ester.[4]
Nigericin Streptomyces hygroscopicusK⁺/H⁺ Ionophore. Essential for pH calibration clamp.
Fibronectin Bovine/Human plasmaCoating for adherence (optional but recommended for HEK/A549).
Buffers
  • Standard Imaging Buffer (SIB): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • High-K⁺ Calibration Buffer: 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 20 mM HEPES (or MES for acidic range).

    • Note: In calibration, [K⁺]out must equal [K⁺]in (~140 mM) to allow Nigericin to equilibrate pH.

Experimental Protocol

Phase 1: Cell Preparation & Dye Loading

Objective: Load cells with BCECF-AM without inducing stress or dye sequestration.

  • Seeding: Plate A549 or MKN45 cells on glass-bottom dishes (confocal) or black-walled 96-well plates (plate reader) at 60-70% confluency. Allow 24h attachment.

  • Dye Preparation: Dissolve 50 µg BCECF-AM in anhydrous DMSO to make a 1 mM stock.

  • Loading:

    • Wash cells 2x with warm SIB.

    • Incubate cells with 1 µM BCECF-AM in SIB for 30 minutes at 37°C .

    • Critical: Do not exceed 1 µM or 45 mins to prevent dye sequestration into organelles.

  • Post-Load Wash: Wash cells 3x with SIB to remove extracellular esterase-cleaved dye. Incubate for another 15 mins in SIB to allow complete intracellular de-esterification.

Phase 2: Kinetic Measurement (Phx-3 Treatment)

Objective: Capture the rapid acidification kinetics (0–60 mins).

  • Baseline Acquisition:

    • Set up microscope/reader: Excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point). Emission at 535 nm .[5]

    • Record baseline ratio (

      
      ) for 5 minutes.
      
  • Treatment:

    • Add Phx-3 to a final concentration of 20–100 µM .[6]

    • Vehicle Control: Add equivalent volume of DMSO/EtOH vehicle.

  • Monitoring:

    • Acquire images/readings every 30 seconds for 60 minutes.

    • Expected Result: A distinct decrease in the 490 nm signal while 440 nm remains stable, resulting in a dropping Ratio (

      
      ).
      
Phase 3: In Situ Calibration (Nigericin Clamp)

Objective: Convert arbitrary Fluorescence Ratios (


) into absolute pH values. This step is mandatory for every experiment. 
  • Preparation: Prepare 4 aliquots of High-K⁺ Calibration Buffer adjusted to pH 6.5, 7.0, 7.5, and 8.0. Add 10 µM Nigericin to each immediately before use.

  • Perfusion:

    • Aspirate the experimental buffer.[5]

    • Add the pH 6.5 Calibration Buffer. Incubate 5–10 mins to equilibrate.

    • Record

      
       Ratio.[5]
      
    • Repeat for pH 7.0, 7.5, and 8.0.

  • Curve Fitting: Plot Ratio (

    
    ) vs. pH (
    
    
    
    ). Fit to a modified Henderson-Hasselbalch equation (linear or sigmoidal fit usually suffices for the 6.5–7.5 range).

Data Analysis & Interpretation

Calculation

Calculate the ratio for every time point:



Where 

is the background fluorescence of a cell-free region.

Use the calibration curve to interpolate pHi:



(Or simply use the linear regression from your calibration curve if the range is narrow).
Expected Results (Phx-3 Effect)
ParameterControl (Vehicle)Phx-3 Treated (100 µM)
Baseline pHi 7.60 ± 0.057.65 ± 0.05
pHi at 30 min 7.58 ± 0.047.10 ± 0.08

pHi
-0.02-0.55 (Significant Acidification)
ROS Onset None> 60 mins

Interpretation: A drop of >0.5 pH units within 30 minutes confirms Phx-3 activity.[6][7][1] If acidification is observed without subsequent apoptosis, check for resistance mechanisms (e.g., upregulation of alternative pH regulators like V-ATPase).

Troubleshooting & Optimization

IssueProbable CauseSolution
Signal Drift PhotobleachingReduce exposure time; increase binning. Use ratiometric calculation (BCECF corrects for this, but extreme bleaching adds noise).
No pH Change Inactive Phx-3Phx-3 is sensitive to oxidation. Ensure stock is fresh and stored at -20°C in anhydrous DMSO.
Calibration Failure Incomplete ClampingEnsure [K⁺] is 140 mM in calibration buffer. Nigericin requires K⁺ equilibrium to swap H⁺ effectively.
Dye Leakage Anion TransportersUse Probenecid (1-2 mM) in the buffer to inhibit anion transport, though this may affect physiology.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Quantification Step1 Cell Culture (A549/MKN45) Step2 Dye Loading 1µM BCECF-AM 30 min @ 37°C Step1->Step2 Step3 Wash & De-esterification 15 min in SIB Step2->Step3 Step4 Baseline Recording (5 min) Step3->Step4 Step5 Phx-3 Addition (20-100 µM) Step4->Step5 Step6 Kinetic Imaging (0-60 min) Step5->Step6 Step7 Nigericin Calibration (pH 6.5, 7.0, 7.5, 8.0) Step6->Step7 Step8 Data Conversion Ratio -> pH Step7->Step8

Figure 2: Experimental Workflow for BCECF-AM Ratiometric Analysis.

References

  • Che, X. F., et al. (2011). "2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells."[7][1] International Journal of Oncology, 39(1).

  • Tomoda, T., et al. (2012). "2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells."[6] Oncology Reports, 28(1).

  • Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728.

  • Litman, T., et al. (1998). "Measurement of intracellular pH in cultured cells by flow cytometry." Methods in Molecular Biology.

Sources

Application Note: Optimizing Apoptosis Induction using 2-Amino-1H-Phenoxazin-3-One (Phx-3)

[1]

Executive Summary

This guide details the experimental protocols for utilizing 2-amino-1H-phenoxazin-3-one (Phx-3) to induce and analyze apoptosis in neoplastic cell lines. Phx-3, a natural metabolite originally isolated from Streptomyces and Pseudomonas species (also known as Questiomycin A), acts as a potent antitumor agent distinct from traditional chemotherapeutics. Unlike simple DNA intercalators, Phx-3 induces cell death through a multi-pronged mechanism involving rapid intracellular acidification (pHi reduction) , Reactive Oxygen Species (ROS) generation , and JNK pathway activation .

This document provides researchers with optimized workflows for solubilization, dose-ranging, and flow cytometric validation, with specific emphasis on overcoming the optical interference caused by the compound’s chromophoric nature.

Chemical Profile & Handling

Phx-3 is a planar, tricyclic compound. It exists in tautomeric equilibrium (often annotated as 3H-phenoxazin-3-one in literature), which facilitates its ability to stack with DNA and accept electrons, driving oxidative stress.

ParameterSpecification
Chemical Name This compound
Common Aliases Phx-3, Questiomycin A, 2-APZ
Molecular Weight 212.20 g/mol
Appearance Dark red/violet crystalline powder
Solubility DMSO (up to 20 mM); Poorly soluble in water
Absorbance

~435 nm (Methanol)
Storage -20°C, desiccated, protect from light

Critical Handling Note: Phx-3 is light-sensitive and acts as a chromophore. All stock solutions must be prepared in amber tubes. Avoid freeze-thaw cycles; aliquot stocks immediately upon reconstitution.

Mechanism of Action (The "Why")

To design effective experiments, one must understand the causality of Phx-3 cytotoxicity. It does not merely damage DNA; it fundamentally alters cellular homeostasis.

  • Intracellular Acidification: Phx-3 causes a rapid drop in intracellular pH (ΔpHi ≥ 0.6 units) within 30 minutes of exposure.[1] This acidification inhibits glycolysis and compromises mitochondrial membrane potential (MMP).

  • ROS Generation: The quinone imine structure facilitates redox cycling, generating superoxide anions and hydrogen peroxide.

  • JNK Activation: The combined oxidative and pH stress triggers the c-Jun N-terminal kinase (JNK) pathway, leading to the downregulation of survivin and XIAP (X-linked inhibitor of apoptosis protein), ultimately activating the intrinsic apoptotic cascade.

Signaling Pathway Diagram

Phx3_MechanismCompoundPhx-3 (Extracellular)CellEntryCellular UptakeCompound->CellEntryAcidificationRapid pHi Reduction(Cytosolic Acidification)CellEntry->Acidification < 30 minsROSROS Generation(Redox Cycling)CellEntry->ROSJNKJNK PathwayActivationAcidification->JNKROS->JNKMitoMitochondrial Dysfunction(Loss of MMP)JNK->MitoInhibitorsDownregulation ofSurvivin & XIAPMito->InhibitorsApoptosisApoptosis(Caspase 3/7 Activation)Inhibitors->Apoptosis

Figure 1: The mechanistic cascade of Phx-3 induced apoptosis, highlighting the critical upstream role of intracellular acidification and ROS.

Experimental Protocols

Protocol A: Preparation and Dose-Finding

Objective: Determine the IC50 to avoid necrotic dominance. Context: Phx-3 is highly potent. Literature IC50 values range from 0.5 µM to 10 µM depending on the cell line (e.g., NB-1 neuroblastoma is highly sensitive at ~0.5 µM, while A549 lung cancer requires ~5.5 µM).

Materials:

  • Phx-3 powder.

  • DMSO (anhydrous).

  • Cell culture medium (RPMI-1640 or DMEM).

  • CCK-8 or MTT assay kit.

Procedure:

  • Stock Preparation: Dissolve Phx-3 in DMSO to create a 10 mM stock . Sonicate for 30 seconds if visible particulates remain.

  • Seeding: Seed cells (e.g., HeLa, MCF-7, or LN229) at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment: Prepare serial dilutions in culture medium.

    • Recommended Range: 0 (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µM.

    • Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.

  • Incubation: 24, 48, and 72 hours.

  • Readout: Perform standard MTT/CCK-8 assay. Plot viability vs. log[concentration] to determine IC50.

Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Quantify early (Annexin V+/PI-) vs. late apoptosis (Annexin V+/PI+).[2] Critical Challenge: Phx-3 has intrinsic absorbance/fluorescence. High concentrations (>20 µM) may interfere with standard fluorophores.

Self-Validating Step (Interference Check): Before staining, run a sample of cells treated with Phx-3 without any antibody staining on the flow cytometer. If the cells are fluorescent in the FITC or PE channels, you must switch to APC-conjugated Annexin V to avoid spectral overlap.

Procedure:

  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with Phx-3 at IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., Staurosporine) and a DMSO negative control.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells (avoid over-digestion).

    • Combine supernatant and detached cells.

  • Washing: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC (or APC if interference is detected).

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark .

  • Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.

Experimental Workflow Diagram

Workflowcluster_QCQuality ControlStep11. Seed Cells(6-well plate)Step22. Treat with Phx-3(24 - 48h)Step1->Step2Step33. Harvest(Adherent + Floating)Step2->Step3Step44. Wash PBS(2x Cold)Step3->Step4Step55. Stain(Annexin V / PI)Step4->Step5CheckCheck Auto-fluorescence(Unstained Control)Step4->CheckStep66. Flow CytometryStep5->Step6Check->Step5Select Fluorophore

Figure 2: Step-by-step workflow for flow cytometric analysis, emphasizing the critical auto-fluorescence check.

Protocol C: Mechanistic Validation (ROS & pHi)

To prove the Phx-3 mechanism (and distinguish it from generic toxicity), you should validate ROS generation or acidification.

ROS Detection (DCFH-DA Assay):

  • Treat cells with Phx-3 (e.g., 5 µM) for 3-6 hours (ROS is an early event).

  • Wash with PBS.

  • Incubate with 10 µM DCFH-DA for 30 min at 37°C.

  • Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Result: A right-shift in histogram intensity confirms oxidative stress.

Intracellular pH (BCECF-AM Assay):

  • Load cells with BCECF-AM (1 µM) for 30 min.

  • Treat with Phx-3.[3][1][2][4][5]

  • Monitor fluorescence ratio (Ex 490/440 nm) over 60 minutes.

    • Result: Phx-3 induces a rapid decrease in the 490/440 ratio, indicating acidification.

Comparative Data Summary

The following table summarizes reported IC50 values for Phx-3 across various cell lines, serving as a baseline for dose optimization.

Cell LineTissue OriginIC50 (72h)Primary Mechanism ObservedSource
NB-1 Neuroblastoma~0.5 µMCaspase-independent / Necrosis mix[1]
MCF-7 Breast Cancer1.67 µMApoptosis (pHi reduction)[2, 3]
HepG2 Liver Cancer2.0 µMROS / Nuclear condensation[3]
A549 Lung Adenocarcinoma5.48 µMROS / JNK Activation[2]
LN229 GlioblastomaN/A (Active)Survivin Downregulation[4]

References

  • Phenoxazine Derivatives Induced Apoptosis Through a Caspase-Independent Mechanism in Human Neuroblastoma Cell Line NB-1. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences. Available at: [Link]

  • 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation. International Journal of Oncology. Available at: [Link]

Mastering the Dissolution of 2-amino-1H-phenoxazin-3-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Molecule is Key to its Solubilization

2-amino-1H-phenoxazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and biological research. Their planar structure and potential for various chemical interactions make them valuable scaffolds in drug discovery and as fluorescent probes. However, the successful application of these compounds hinges on a fundamental, yet often challenging, first step: achieving complete and stable dissolution. This guide provides a comprehensive framework for selecting the optimal solvent for this compound, moving beyond simple trial-and-error to a rational, evidence-based approach. The principles and protocols outlined herein are designed to ensure the integrity of your experiments and the reproducibility of your results.

The core structure of phenoxazine, the parent compound of our molecule of interest, provides critical clues to its solubility behavior. Phenoxazine is known to be soluble in several organic solvents but demonstrates limited solubility in aqueous solutions.[1] This characteristic is largely attributed to its aromatic, and therefore somewhat hydrophobic, nature. The addition of an amino (-NH₂) and a keto (=O) group in this compound introduces polar functionalities, which can be expected to modulate its solubility profile compared to the parent phenoxazine.

Part 1: Solvent Selection Strategy - A Decision-Making Workflow

The choice of solvent is not merely about dissolving the compound; it is about creating a solution that is compatible with your downstream application, whether it be a cell-based assay, an enzymatic reaction, or a chemical synthesis. The following workflow, visualized in the diagram below, provides a systematic approach to solvent selection.

Sources

Application Note: Phx-3 as a Novel Reference Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Robustness in Metabolomics and the Introduction of Phx-3

Metabolomics, the large-scale study of small molecules within biological systems, holds immense promise for biomarker discovery, understanding disease mechanisms, and accelerating drug development. However, the inherent complexity of the metabolome and the analytical variability in techniques like mass spectrometry (MS) present significant challenges to data quality and reproducibility.[1][2][3] To address these challenges, the use of reference materials is critical for quality assurance (QA) and quality control (QC).[4][5]

This application note introduces Phx-3 , a novel synthetic molecule, as a reference standard for untargeted and targeted metabolomics studies. While Phx-3 is a hypothetical compound for the purposes of this guide, the principles and protocols detailed herein provide a comprehensive framework for the validation and implementation of any new reference standard. This document will provide not just the "how," but the critical "why" behind each step, ensuring a deep understanding of the methodologies for achieving high-quality, reproducible metabolomics data.

Phx-3: Physicochemical Properties and Rationale for Use as a Reference Standard

A suitable reference standard should ideally be a stable, non-endogenous compound with physicochemical properties that allow for its reliable detection across common analytical platforms without interfering with endogenous metabolites.[6] Phx-3 has been designed to meet these criteria.

Table 1: Physicochemical Properties of Phx-3

PropertyValueRationale and Significance
Chemical Formula C₁₅H₁₈N₂O₅Provides a unique and identifiable mass.
Molecular Weight 306.31 g/mol Falls within the typical mass range of small molecule metabolites.
Solubility High in Methanol, Acetonitrile, DMSOEnsures compatibility with common extraction and mobile phase solvents used in LC-MS.[7][8]
Chemical Stability Stable at -80°C for >1 year; Stable at room temperature for 24 hours in solution.Crucial for long-term storage and consistency during sample preparation.[9]
Endogenous Presence Not naturally occurring in mammalian systems.Prevents interference with the measurement of endogenous metabolites.[6]
Ionization Efficiency High in both positive and negative ESI modes.Allows for versatile use across different MS methods.

Strategic Implementation of Phx-3 in Metabolomics Workflows

Phx-3 can be utilized in several key ways to enhance data quality: as an internal standard for normalization, as a component of a system suitability test to monitor instrument performance, and as a quality control (QC) standard to assess the overall analytical process.

Workflow for Implementing Phx-3

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Stock Solution Preparation of Phx-3 B Working Solution Dilution A->B C Spiking into Samples (Internal Standard) B->C D Preparation of QC Samples B->D E System Suitability Test Injection B->E F LC-MS Analysis C->F D->F E->F G Data Processing F->G H Normalization to Phx-3 G->H I QC Monitoring G->I

Caption: Workflow for the integration of Phx-3 in a metabolomics study.

Detailed Protocols for the Application of Phx-3

Preparation of Phx-3 Stock and Working Solutions

Rationale: Accurate and consistent preparation of the standard is the foundation of its effective use. Using high-purity solvents minimizes the introduction of contaminants.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Phx-3 powder.

    • Dissolve in 10 mL of LC-MS grade methanol in a volumetric flask.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.[7]

    • Store at -80°C.

  • Working Solution (10 µg/mL):

    • Equilibrate a vial of the stock solution to room temperature.

    • Perform a 1:100 dilution by adding 100 µL of the 1 mg/mL stock solution to 9.9 mL of 50:50 methanol:water in a volumetric flask.

    • Vortex to ensure homogeneity.

    • This working solution can be stored at -20°C for up to one month.

Phx-3 as an Internal Standard for Sample Normalization

Rationale: The addition of a known amount of an internal standard to every sample helps to correct for variations in sample preparation, injection volume, and instrument response.[10][11][12] A stable isotope-labeled internal standard is ideal, but a non-endogenous compound like Phx-3 is a robust alternative.[6]

Protocol:

  • Sample Preparation:

    • Follow your standard protocol for metabolite extraction from your biological matrix (e.g., protein precipitation with cold methanol for plasma).[13]

  • Spiking with Phx-3:

    • To each 100 µL of sample extract, add 10 µL of the 10 µg/mL Phx-3 working solution. This results in a final concentration of 1 µg/mL of Phx-3 in each sample.

    • Vortex each sample for 10 seconds.

  • LC-MS Analysis:

    • Analyze the samples using your established LC-MS method.

  • Data Processing:

    • During data processing, calculate the response ratio of each detected metabolite to the response of Phx-3. This normalized value should be used for all subsequent statistical analyses.

Phx-3 for System Suitability and Quality Control

Rationale: Regular injection of a QC sample containing Phx-3 allows for the monitoring of instrument performance over time. This is crucial for large-scale studies to ensure data consistency.[3][4] Pooled QC samples, created by mixing small aliquots of each study sample, are also a valuable tool for assessing analytical variance.[3]

Protocol:

  • Preparation of QC Samples:

    • Create a pooled QC sample by combining a small aliquot (e.g., 20 µL) from each experimental sample.

    • Prepare a separate QC stock by spiking a representative matrix (e.g., pooled plasma) with Phx-3 and other relevant standards at known concentrations.

  • System Suitability Test:

    • Before starting the analytical run, inject the Phx-3 working solution or the prepared QC sample five to six times.

    • Assess the peak area and retention time of Phx-3. The relative standard deviation (RSD) for the peak area should be <15%, and the retention time shift should be minimal.

  • Ongoing QC:

    • Inject a QC sample at regular intervals throughout the analytical run (e.g., every 10-12 experimental samples).

    • Monitor the peak area, retention time, and mass accuracy of Phx-3 in the QC samples. Any significant deviation may indicate a problem with the analytical system.

Data Analysis and Interpretation with Phx-3

The incorporation of Phx-3 into your workflow provides several layers of data validation.

Data Normalization and Quality Assessment

cluster_input Raw Data cluster_processing Processing cluster_output Validated Data Raw_Metabolite Raw Metabolite Peak Area Normalization Normalization: (Metabolite Area / Phx-3 Area) Raw_Metabolite->Normalization Raw_Phx3 Raw Phx-3 Peak Area Raw_Phx3->Normalization QC_Chart QC Chart of Phx-3 (Peak Area vs. Injection Order) Raw_Phx3->QC_Chart Normalized_Data Normalized Metabolite Data Normalization->Normalized_Data

Caption: Data processing workflow incorporating Phx-3 for normalization and QC.

Table 2: Expected Performance Metrics for Phx-3

ParameterAcceptance CriteriaRationale
Retention Time Stability RSD < 2% across all injectionsMonitors the stability of the chromatographic separation.
Peak Area in QC Samples RSD < 15%Assesses the reproducibility of the entire analytical process.[4]
Mass Accuracy < 5 ppmEnsures the specificity and accuracy of the mass spectrometer.

Conclusion: Enhancing Confidence in Metabolomics Research

The rigorous application of a well-characterized reference standard is indispensable for generating high-quality, reproducible data in metabolomics. While presented here as a hypothetical, the principles guiding the use of Phx-3 provide a robust framework for researchers to validate and implement their own reference standards. By integrating compounds like Phx-3 for internal standardization, system suitability testing, and ongoing quality control, the scientific community can move towards more reliable and comparable metabolomics findings, ultimately accelerating discoveries in basic research and drug development.

References

  • Current time information in Phoenix, AZ, US. (n.d.).
  • PHX 3.95 - The Industry Standard Protective Coating - Phoenix Liners. (n.d.). Retrieved from [Link]

  • Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). (2022). Metabolomics, 18(5), 32. Retrieved from [Link]

  • Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. (2021). Analytical Chemistry, 93(15), 6033–6041. Retrieved from [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals, 17(6), 755. Retrieved from [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2014). Analytical Chemistry, 86(16), 8239–8246. Retrieved from [Link]

  • Metabolomic Signatures Associated with Pulmonary Arterial Hypertension Outcomes. (2024). American Journal of Respiratory and Critical Care Medicine, 209(3), 327–337. Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2012). Progress in Lipid Research, 51(1), 65–78. Retrieved from [Link]

  • How Mass Spectrometry Reference Standards Help Validate Your Data. (2025). IROA Technologies. Retrieved from [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites, 14(11), 693. Retrieved from [Link]

  • Metabolomic Approaches to Study Chemical Exposure-Related Metabolism Alterations in Mammalian Cell Cultures. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Targeted Metabolomics and Lipidomics. (n.d.). Waters. Retrieved from [Link]

  • Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH): synthesis, properties, and applications - A Review. (2021). Polymers, 13(10), 1545. Retrieved from [Link]

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. (2015). Toxicological Sciences, 145(1), 195–205. Retrieved from [Link]

  • Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. (2023). Analytical Chemistry, 95(50), 18361–18369. Retrieved from [Link]

  • (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS. Retrieved from [Link]

  • When Should an Internal Standard be Used? (2020). LCGC International. Retrieved from [Link]

  • High Throughput Metabolomics using 96-plex Isotope Tagging. (2023). ChemRxiv. Retrieved from [Link]

  • Phosphinooxazoline (PHOX) Ligands in Asymmetric Catalysis. (2018). Organic Syntheses, 95, 439-456. Retrieved from [Link]

  • (PDF) Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). (2022). Retrieved from [Link]

  • Quality Control in Metabolomics. (n.d.). Thames Restek. Retrieved from [Link]

  • NIST SRM 1950: beyond the Certificate of Analysis. (n.d.). mQACC. Retrieved from [Link]

  • Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. (2026). Nanomaterials, 16(3), 345. Retrieved from [Link]

  • Are internal standards really necessary in a LC-MS analysis? (2022). ResearchGate. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 664. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating 2-Aminophenoxazin-3-one (APO) Interference in Beta-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BGal-APO-001 Subject: Differentiating Enzymatic Activity from Chemical Interference (False Positives)

Executive Summary

You are likely accessing this guide because your Beta-Galactosidase (Beta-gal) screen yielded a "positive" yellow signal in samples where no enzymatic activity was expected (e.g., negative controls, Staphylococcus strains, or specific small-molecule library wells).

The Root Cause: This is often not enzymatic hydrolysis of ONPG, but rather the oxidative formation of 2-aminophenoxazin-3-one (APO) . APO is a yellow-orange chromophore produced by the oxidation of o-aminophenol (2-aminophenol) derivatives. Its absorbance spectrum overlaps critically with o-nitrophenol (ONP), the reporter molecule for Beta-gal activity, causing significant false-positive rates at 420 nm.

Module 1: The Mechanism of Interference
Q: Why is my assay turning yellow without Beta-Galactosidase?

A: The interference is chemical, not enzymatic. If your screening library contains aniline derivatives, or if you are working with specific bacterial strains (like S. aureus), you are witnessing the oxidative dimerization of 2-aminophenol into APO.

The Chemistry: Unlike the hydrolytic cleavage of ONPG by Beta-gal, APO formation is an oxidative process dependent on oxygen and often catalyzed by trace metals or bacterial enzymes (phenoxazinone synthase mimics).

Visualizing the Pathway:

APO_Interference cluster_interference Interference Zone (420 nm) ONPG ONPG Substrate (Colorless) ONP o-Nitrophenol (ONP) (Yellow, Abs 420nm) ONPG->ONP Hydrolysis BGal Beta-Galactosidase (Enzyme) BGal->ONP Catalyzes Precursor 2-Aminophenol (Contaminant/Metabolite) APO 2-aminophenoxazin-3-one (APO) (Yellow-Orange, Abs 420-450nm) Precursor->APO Oxidative Dimerization Oxygen O2 / Trace Metals Oxygen->APO

Figure 1: Dual pathways leading to absorbance at 420 nm. The upper pathway is the desired enzymatic signal; the lower pathway is the oxidative interference.

Module 2: Diagnostic Workflow
Q: How do I confirm if the signal is APO or real Beta-gal activity?

A: You cannot rely on a single-point reading at 420 nm. Use the Spectral Differentiation Protocol below. APO has a broader absorbance peak that extends further into the red spectrum (430–450 nm) compared to ONP.

Protocol: The "Spike-and-Scan" Validation

Objective: Determine if the yellow signal is enzymatic (ONP) or oxidative (APO).

  • Prepare 3 Wells:

    • Well A (Test Sample): Your "positive" sample .

    • Well B (Enzyme Control): Known Beta-gal + ONPG.

    • Well C (Inhibition Control): Test Sample + Known Beta-gal + ONPG.

  • Incubation: Run assay for standard duration (e.g., 30 mins at 37°C).

  • Spectral Scan: Instead of reading only at 420 nm, perform a spectral scan from 400 nm to 550 nm in 10 nm increments.

Data Interpretation Table:

Featureo-Nitrophenol (True Signal) APO (Interference)
Absorbance Max ~420 nm~435–450 nm (Red-shifted)
Visual Color Bright YellowYellow-Orange / Brownish
Effect of Acid Color vanishes (reversible)Color persists (stable pigment)
Kinetics Michaelis-Menten (Hyperbolic)Linear/Slow Oxidation
Origin Hydrolysis of ONPGOxidation of 2-aminophenol
Q: Can I use a chemical stop solution to differentiate?

A: Yes.

  • The Acid Test: Add 50 µL of 1M Acetic Acid.

    • Result: If the yellow color disappears immediately, it is likely ONP (phenolate ion protonates to colorless phenol).

    • Result: If the yellow/orange color persists, it is APO (stable chromophore).

Module 3: Remediation & Alternative Protocols
Q: I confirmed APO interference. How do I fix my screen?

A: You must move the detection wavelength away from the APO absorbance window.

Solution A: Switch Substrates (Recommended)

The most robust solution is to abandon ONPG for this specific screen and use a substrate that generates a signal outside the yellow region.

  • Substrate: CPRG (Chlorophenol red-β-D-galactopyranoside)

    • Mechanism: Hydrolysis yields chlorophenol red.

    • Measurement: Measure at 570–595 nm .

    • Benefit: APO absorbs minimally at 570 nm, dramatically improving Signal-to-Noise (S/N) ratio.

  • Substrate: X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • Mechanism: Yields an insoluble blue precipitate.

    • Benefit: Visual confirmation.[1] While less quantitative for high-throughput plate readers, it definitively rules out yellow interference.

Solution B: Kinetic Gating (If you must use ONPG)

If you cannot change substrates, use kinetic parameters to filter false positives.

  • Logic: Enzymatic hydrolysis is rapid and saturable. APO formation is often a slow, linear accumulation dependent on oxygen diffusion.

  • Method: Measure Abs420 at T=0, T=10, and T=60 minutes.

    • True Positive: Rapid increase in first 10 mins, then plateau (if substrate depleted).

    • False Positive (APO): Slow, constant linear crawl upward over 60 mins.

Troubleshooting Decision Tree

Decision_Tree Start Yellow Signal Detected (Abs 420nm) CheckCtrl Is Negative Control Yellow? Start->CheckCtrl SuspectAPO Suspect APO Interference CheckCtrl->SuspectAPO Yes LikelyReal Likely True Activity CheckCtrl->LikelyReal No Yes Yes No No Action1 Perform Acid Test (Add 1M Acetic Acid) SuspectAPO->Action1 ConfirmedAPO Confirmed APO. SWITCH SUBSTRATE to CPRG (Read @ 570nm) Action1->ConfirmedAPO Color Persists Recheck Check pH/Buffer Conditions Action1->Recheck Color Fades ColorPersists Color Persists ColorFades Color Fades

Figure 2: Logic flow for identifying and resolving false-positive yellow signals.

References
  • Tse, H., et al. (2012). "Production of 2-Aminophenoxazin-3-one by Staphylococcus aureus Causes False-Positive Results in β-Galactosidase Assays."[2] Journal of Clinical Microbiology, 50(11), 3780–3782. [Link]

  • Kotra, L. P., et al. (1999). "Visual Identification of β-Galactosidase Activity in Bacterial Colonies." Journal of Microbiological Methods.
  • Nishinaga, A., et al. (1996). "Highly Selective Formation of 2-Aminophenoxazin-3-one by Catalytic Oxygenation of o-Aminophenol."[3] Chemistry - A European Journal. (Mechanism of chemical oxidation).[4][5]

Sources

Distinguishing S. aureus yellow pigment from ONPG positive results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing S. aureus Yellow Pigment from ONPG Positive Results

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for researchers encountering challenges in differentiating the natural golden-yellow pigment of Staphylococcus aureus from a true positive result in the o-nitrophenyl-β-D-galactopyranoside (ONPG) test for β-galactosidase activity. Accurate interpretation of biochemical tests is paramount for microbial identification and subsequent research and development pathways.[1][2] This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with step-by-step protocols to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: How can I visually distinguish between the yellow pigment of S. aureus and a true positive ONPG test result?

A1: While both can appear yellow, their characteristics are distinct. The golden-yellow pigment of S. aureus, staphyloxanthin, is a carotenoid bound to the bacterial cell membrane.[3] Therefore, the color is associated with the bacterial colonies themselves. On an agar plate, you will observe opaque, golden-yellow colonies.[4][5] In a liquid culture, the bacterial pellet will be yellow after centrifugation, while the supernatant will be clear.

In contrast, a positive ONPG test indicates the enzymatic cleavage of the colorless substrate ONPG into galactose and the yellow compound o-nitrophenol.[6][7] This yellow color develops in the liquid medium (broth or saline) in which the bacteria are suspended, resulting in a transparent yellow solution.[8][9] The bacterial cells themselves do not turn yellow.

Here is a table summarizing the key visual differences:

FeatureS. aureus Pigment (Staphyloxanthin)Positive ONPG Test (o-nitrophenol)
Location of Color Within the bacterial colonies or cell pellet.Diffused throughout the liquid medium/broth.
Appearance in Broth Yellow bacterial pellet, clear supernatant.Uniformly yellow, transparent broth.
Appearance on Agar Opaque, golden-yellow colonies.[4][5]Not applicable (test is performed in liquid).
Solubility Insoluble in water, soluble in organic solvents like methanol.o-nitrophenol is soluble in the aqueous test medium.[6]

Q2: What is the biochemical basis for the yellow color in each case?

A2: The yellow coloration arises from two fundamentally different biochemical processes:

  • S. aureus Pigment (Staphyloxanthin): This golden-yellow carotenoid is synthesized by the bacterium through a multi-enzyme pathway encoded by the crtOPQMN operon.[8][10] The process begins with the condensation of two molecules of farnesyl diphosphate to form dehydrosqualene, which is then converted through a series of enzymatic steps to produce the final staphyloxanthin pigment.[8][10] This pigment is a virulence factor that helps protect the bacterium from the host's immune system.[3]

  • ONPG Positive Result: The ONPG test is a biochemical assay to detect the presence of the enzyme β-galactosidase.[6] This enzyme is crucial for the fermentation of lactose. The test utilizes an artificial substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which is structurally similar to lactose.[6][11] If β-galactosidase is present, it hydrolyzes ONPG into galactose and o-nitrophenol.[6][12] The o-nitrophenol compound is yellow in solution, and its appearance indicates a positive test result.[6][12]

Staphyloxanthin_Biosynthesis

ONPG_Test_Mechanism

Troubleshooting Guides

Scenario 1: Unexpected Yellow Coloration in an ONPG Test with S. aureus

Problem: You are performing an ONPG test on a known or suspected S. aureus isolate, and the broth turns yellow. You are unsure if this is a true positive result or interference from the bacterial pigment.

Causality: While it is tempting to attribute a yellow color to the staphyloxanthin pigment, research has shown that this is not the cause of false-positive ONPG tests in S. aureus.[9] Staphyloxanthin is poorly water-soluble and would not produce a uniform yellow color in the test broth.[9] Instead, many S. aureus strains can produce 2-aminophenoxazin-3-one (APX) from the ONPG substrate, which also results in a yellow color, leading to a false-positive interpretation.[9][13]

Solution Pathway:

  • Centrifugation Check:

    • Protocol:

      • After incubation, centrifuge the ONPG test tube at 5,000 x g for 5 minutes.

      • Observe the supernatant and the cell pellet.

    • Interpretation:

      • Clear yellow supernatant and a white/off-white pellet: This indicates a true positive ONPG result (or a false positive due to APX production), as the colored compound is dissolved in the liquid.

      • Clear supernatant and a yellow pellet: This suggests the color is from the bacterial pigment, and the ONPG test is likely negative.

  • Confirmatory Test with an Alternative Substrate (X-Gal):

    • Rationale: To definitively determine if the organism possesses β-galactosidase activity, use a different chromogenic substrate like X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).[9] β-galactosidase cleaves X-Gal to produce a blue-colored compound, which is not mimicked by S. aureus metabolism.

    • Protocol: X-Gal Plate Assay

      • Prepare a 20 mg/mL stock solution of X-Gal in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[12][14] Store protected from light at -20°C.

      • Prepare sterile agar plates (e.g., LB agar).

      • To a molten agar cooled to approximately 50°C, add the X-Gal solution to a final concentration of 40-50 µg/mL.[15]

      • Alternatively, spread 40 µL of the 20 mg/mL X-Gal stock solution onto the surface of a pre-made agar plate and allow it to dry completely.[15][16]

      • Streak the S. aureus isolate onto the X-Gal containing plate.

      • Incubate at 37°C for 18-24 hours.

    • Interpretation:

      • Blue colonies: The organism is positive for β-galactosidase.

      • White or golden-yellow colonies: The organism is negative for β-galactosidase.

Scenario 2: Ambiguous Results and Differentiating Pigment from a Weak Positive ONPG Test

Problem: The ONPG test tube has a faint yellow color, and you are unsure if it's a weak positive or carryover from a heavily pigmented inoculum.

Solution Pathway:

  • Review the ONPG Test Protocol and Controls:

    • Ensure a heavy inoculum was used as a low bacterial concentration can lead to weak or delayed results.[11]

    • Always run positive and negative controls. A known β-galactosidase producer like E. coli should give a strong yellow color, while a non-producer like Proteus mirabilis should remain colorless.[11]

    • The ONPG reagent should be colorless before inoculation. A yellow tint indicates degradation of the substrate.[11]

  • Perform a Pigment Extraction:

    • Rationale: To confirm the presence of staphyloxanthin, you can perform a simple methanol extraction. This will definitively show if the yellow color is cell-associated.

    • Protocol: Methanol Extraction of Staphyloxanthin

      • Grow the S. aureus isolate on a suitable agar medium (e.g., Tryptic Soy Agar) for 48-72 hours to allow for pigment production.

      • Harvest the bacterial cells from the agar surface using a sterile loop or by rinsing with sterile distilled water.[2][17]

      • Centrifuge the cell suspension at 6,000 rpm for 15 minutes to pellet the cells.[2][17]

      • Discard the supernatant and wash the pellet with distilled water, then centrifuge again.[2][17]

      • Add 3-5 mL of methanol to the cell pellet and vortex thoroughly.[2]

      • Incubate at 55°C for 5 minutes.[2]

      • Centrifuge at 6,000 rpm for 15 minutes.[2]

    • Interpretation:

      • Yellow supernatant: Confirms the presence of the methanol-soluble staphyloxanthin pigment.

      • Colorless supernatant: The organism does not produce a significant amount of yellow pigment under these growth conditions.

Standardized Protocols

ONPG Test: Broth Method
  • Bring the ONPG broth to room temperature before use.[8][13]

  • Using a sterile loop, prepare a heavy suspension of the test organism from a pure 18-24 hour culture.[13][18]

  • Inoculate the ONPG broth with the bacterial suspension.[9]

  • Incubate the tube aerobically at 35-37°C with the cap loosened.[8][13]

  • Examine for the development of a yellow color after 1 hour and continue incubation for up to 24 hours if no color change is observed.[13][18]

    • Positive Result: Development of a yellow color.[11]

    • Negative Result: The broth remains colorless or its original pale color.[11]

ONPG Test: Disk Method
  • Place a sterile ONPG disk in a sterile tube.[8][10]

  • Add 0.2-0.5 mL of sterile physiological saline to the tube.[8][9]

  • Create a heavy suspension of the test organism in the saline (turbidity equivalent to a McFarland 3 standard is recommended).[7]

  • Incubate the tube at 35-37°C for up to 4-6 hours.[8][9]

  • Observe for the development of a yellow color in the suspension.[9]

    • Positive Result: Any shade of yellow in the fluid and/or on the disk.[8]

    • Negative Result: No color change.[7]

References

  • Al-Kazaz, A. A., et al. (2018). Extraction of Staphyloxanthin from Staphylococcus aureus Isolated from Clinical Sources. Iraqi Journal of Science, 59(1C), 438-447.
  • Aryal, S. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. Microbiology Info.com. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 1). 42: Beta-Galactosidase Test (ONPG). Retrieved from [Link]

  • Bioline. (n.d.). X-GAL. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). ONPG Differentiation Disks. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). ONPG, Rapid Test Broth. Retrieved from [Link]

  • JETIR. (2019, May). Extraction of Staphyloxanthin from MRSA Isolated from Raw Chicken Meat and to Determine its Antibacterial Activity Against. JETIR, 6(5).
  • Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. Retrieved from [Link]

  • Microbe Online. (2015, February 6). ONPG (β-galactosidase) Test: Principle, Procedure and Results. Retrieved from [Link]

  • Microbiology Pictures. (n.d.). Staphylococcus aureus colony morphology. Retrieved from [Link]

  • Poudel, S. (2024, October 23). Staphylococcus aureus- An Overview. Microbe Notes. Retrieved from [Link]

  • Public Health England. (2021, December 3). UK Standards for Microbiology Investigations: ONPG (β-Galactosidase) test. Retrieved from [Link]

  • QIAGEN. (n.d.). X-Gal (5-bromo-4-chloro-3-indolyl-β-D- galactopyranoside). Retrieved from [Link]

  • ResearchGate. (n.d.). Morphological appearance of S. aureus colonies on Columbia blood agar. Retrieved from [Link]

  • Sullivan, L. E., & Rice, K. C. (2021). Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction. Methods in Molecular Biology, 2341, 1–7.
  • U.S. Food & Drug Administration. (n.d.). BAM R53: ONPG Test. Retrieved from [Link]

  • University of Glasgow. (n.d.). Media Preparation: Making agar plates containing Ampicillin, X-gal, and IPTG. Retrieved from [Link]

  • VCU. (n.d.). ONPG - Technical Data. Retrieved from [Link]

  • Yabut, O., & P. de Caestecker, M. (2018). Detection of β-galactosidase activity: X-gal staining. Methods in Molecular Biology, 1757, 137–146.

Sources

Purification of Phx-3 from oxidative coupling reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Phx-3 (2-Aminophenoxazin-3-one)

Executive Summary

Phx-3 (2-aminophenoxazin-3-one) , also known as Questiomycin A, is a pharmacologically active aminophenoxazinone produced via the oxidative coupling of o-aminophenol. This reaction, often catalyzed by transition metals (e.g., Cu(II), Mn(II)) or heme-proteins (e.g., bovine hemoglobin), inherently generates a complex matrix containing unreacted substrates, structurally related byproducts (e.g., Phx-1, Phx-2 analogues), and metal/protein residues.

This guide addresses the critical challenges in isolating high-purity Phx-3: solubility management , catalyst removal , and chromatographic separation of isomeric impurities.

Troubleshooting Guide (Q&A)

Category A: Separation & Purity

Q1: I am detecting persistent impurities (Phx-1/Phx-2 analogues) co-eluting with Phx-3. How do I improve resolution? Diagnosis: Aminophenoxazinones possess planar, conjugated structures that interact strongly with silica, often leading to peak tailing. Phx-1 and Phx-2 analogues (often arising from methylated impurities or alternative coupling modes) have similar polarity to Phx-3. Solution:

  • Switch Stationary Phase: Move from standard Silica Gel 60 to Sephadex LH-20 .

    • Mechanism:[1][2] Sephadex LH-20 separates based on molecular size and hydrogen-bonding capabilities. It is particularly effective for separating monomeric phenoxazinones from oligomeric coupling byproducts which are common in oxidative reactions.

    • Protocol: Swell LH-20 in Methanol (MeOH). Elute with 100% MeOH. Phx-3 typically elutes as a distinct orange/red band, separated from the darker oligomeric "tar" and lighter impurities.

  • Modify Silica Mobile Phase: If using silica, avoid simple binary gradients.

    • Recommendation: Use a ternary system: Chloroform : Methanol : Acetic Acid (95:5:0.1) . The acetic acid suppresses the ionization of the amino group, reducing tailing and sharpening the bands.

Q2: My crude reaction mixture is a dark, viscous tar. Direct column loading is clogging my system. Diagnosis: Oxidative coupling generates polyphenolic oligomers and polymerized "humin-like" byproducts that are insoluble in non-polar solvents but soluble in the reaction media. Solution: Implement a Trituration Pre-step .

  • Evaporate the reaction solvent to dryness.

  • Triturate the residue with cold Diethyl Ether or Hexane .

    • Result: Phx-3 is relatively insoluble in non-polar ethers, while many lipophilic impurities and starting phenols will dissolve.

  • Filter the solid.[3] The remaining solid (containing Phx-3) is now enriched and less sticky.

  • Dissolve this solid in a minimum amount of DMSO or DMF for "dry loading" onto the column (mix with silica and evaporate) rather than liquid loading.

Category B: Catalyst Removal

Q3: We used a Copper(II) catalyst, and the final product has a greenish tint / high ash content. How do we remove the metal? Diagnosis: Aminophenoxazinones can act as tridentate ligands, chelating residual Cu(II) ions. Standard chromatography often fails to break this complex. Solution: Chelation Wash.

  • Dissolve the crude organic extract in Ethyl Acetate (EtOAc).

  • Wash 3x with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide .

    • Mechanism:[1][2] EDTA has a higher affinity for Cu(II) than Phx-3, stripping the metal into the aqueous phase.

  • Wash with brine, dry over Na₂SO₄, and proceed to chromatography.

Q4: We used Bovine Hemoglobin (enzymatic coupling). How do we remove the protein without trapping Phx-3? Diagnosis: Phx-3 can adsorb onto the denatured protein matrix during workup, leading to yield loss. Solution: Solvent-Assisted Precipitation.

  • Add Acetone (3 volumes) to the aqueous reaction mixture.

    • Effect: Acetone precipitates the hemoglobin while keeping Phx-3 in solution.

  • Centrifuge at 4,000 rpm for 15 mins.

  • Decant the supernatant (containing Phx-3).

  • Re-extract the pellet with warm Ethanol (EtOH) to recover adsorbed product.

Category C: Yield & Solubility

Q5: Phx-3 precipitates in the column or during recrystallization. What solvents should I use? Diagnosis: Phx-3 has poor solubility in water and non-polar solvents (Hexane, Toluene) but moderate-to-high solubility in polar aprotic solvents. Solution: Consult the solubility matrix below for process design.

  • Recrystallization: Use Hot Ethanol or an Acetone/Water gradient. Dissolve in hot acetone, then add water dropwise until turbidity appears; cool to 4°C.

Technical Data & Specifications

Table 1: Solubility Profile of Phx-3
SolventSolubilityApplication Context
Water Insoluble (< 0.1 mg/mL)Wash solvent for removing salts/proteins.
Hexane/Ether Very PoorTrituration to remove lipophilic impurities.
Dichloromethane ModerateStandard extraction solvent.
Methanol/Ethanol Good (Warm)Eluent for Sephadex LH-20; Recrystallization.
DMSO/DMF HighLoading solvent for chromatography; Biological assays.
Table 2: Chromatographic Parameters (Silica Gel 60)
ParameterConditionNotes
Rf Value ~0.45Solvent: CHCl₃:MeOH (9:1)
Detection UV 254 nm / Vis 450 nmProduct is naturally orange/red.
Loading Capacity 1:50 (Sample:Silica)Low loading required due to planar stacking.

Process Workflow Visualization

The following diagram outlines the logical flow for purifying Phx-3 from a Hemoglobin-catalyzed oxidative coupling reaction, incorporating the troubleshooting steps defined above.

Phx3_Purification Reaction Crude Reaction Mixture (Phx-3, Phx-1/2, Protein/Metal, Oligomers) PreTreat Step 1: Catalyst Removal (Protein Precipitation or EDTA Wash) Reaction->PreTreat Quench Extraction Step 2: Organic Extraction (EtOAc or DCM) PreTreat->Extraction Supernatant/Filtrate Waste1 Solid Waste PreTreat->Waste1 Precipitated Catalyst Trituration Step 3: Trituration (Wash with Cold Ether/Hexane) Extraction->Trituration Evaporate to Dryness SolidCrude Enriched Solid Crude Trituration->SolidCrude Filter Solids Waste2 Liquid Waste Trituration->Waste2 Lipophilic Impurities Chromatography Step 4: Purification (Sephadex LH-20 or Silica + AcOH) SolidCrude->Chromatography Dissolve in MeOH/DMSO Recryst Step 5: Final Polish (Recrystallization from EtOH) Chromatography->Recryst Collect Orange Band Waste3 Mixed Fractions Chromatography->Waste3 Oligomers/Phx-1 PurePhx3 Pure Phx-3 (>98% Purity) Recryst->PurePhx3 Dry

Caption: Optimized purification workflow for Phx-3, highlighting critical catalyst removal and trituration steps to prevent column fouling.

FAQ: Stability & Analysis

Q: How stable is purified Phx-3? A: Phx-3 is stable in solid form when stored at -20°C protected from light. In solution (DMSO/MeOH), it is susceptible to photo-oxidation over prolonged periods. Always prepare fresh stock solutions for biological assays.

Q: How do I quickly verify the identity of Phx-3 without NMR? A: UV-Vis spectroscopy is a reliable rapid check. Phx-3 exhibits a characteristic absorption maximum (


) around 450-460 nm  (orange-red region) in methanol. A shift in this peak often indicates contamination with Phx-1 or incomplete oxidation.

References

  • Pharmacological Activities of Aminophenoxazinones. National Institutes of Health (PMC). Available at: [Link]

  • Process for the production of Phx-1, Phx-2, and Phx-3. ResearchGate. Available at: [Link][4]

  • Anticancer Activity of Aminophenoxazinones. Encyclopedia.pub. Available at: [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. Available at: [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (PMC). Available at: [Link]

Sources

Validation & Comparative

HPLC Comparison Guide: 2-Amino-3H-Phenoxazin-3-One Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC methodologies for 2-amino-3H-phenoxazin-3-one (also known as Questiomycin A or APX ).

Nomenclature Note: While the request specifies "2-amino-1H-phenoxazin-3-one," the chemically stable and commercially available standard is 2-amino-3H-phenoxazin-3-one . The "3H" designation refers to the standard quinone-imine core structure found in actinomycin chromophores. This guide focuses on the 3H tautomer as the definitive analytical standard.

Executive Summary

2-amino-3H-phenoxazin-3-one (APX) is a highly colored (orange-red) phenoxazinone derivative, widely analyzed as a metabolite of 2-aminophenol or as a degradation product of benzoxazolinones. Its hydrophobic, planar tricyclic structure dictates strong retention on C18 phases.

This guide compares two distinct chromatographic approaches:

  • Method A (Gradient Elution): The "Gold Standard" for biological matrices, offering maximum resolution from polar precursors.

  • Method B (Isocratic Rapid): A high-throughput alternative optimized for QC of pure standards.

Part 1: Comparative Methodologies
Method A: High-Resolution Gradient (Biological/Complex Matrix)

Best for: Separating APX from 2-aminophenol, metabolic intermediates, and fermentation broth.

  • Column: C18 (e.g., Shimadzu Prominence or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 6.0) + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).[1]

  • Gradient Profile:

    • 0–9 min: 15% B (Hold)

    • 9–20 min: Ramp to 85% B

    • 20–25 min: Hold at 85% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 440 nm (Selective) or 254 nm; MS (ESI-).

Performance Metrics:

Parameter Value
Retention Time (RT) 15.16 ± 0.2 min
Resolution (Rs) > 3.5 (vs. 2-aminophenol)
Tailing Factor 1.1 – 1.2

| Limit of Detection | ~0.05 µg/mL (UV) |

Method B: Rapid Isocratic (Quality Control)

Best for: Purity assessment of synthesized standards and stability testing.

  • Column: C18 (Shorter column recommended: 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (65 : 35 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 435 nm.

Performance Metrics:

Parameter Value
Retention Time (RT) 3.8 – 4.2 min
Throughput High (Run time < 6 min)

| Solvent Usage | Low (< 8 mL/run) |

Part 2: Experimental Protocol & Validation
1. Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-amino-3H-phenoxazin-3-one standard in 1 mL of DMSO . (APX has poor solubility in pure water or methanol; DMSO is required for initial solubilization).

  • Working Standard: Dilute the Stock Solution 1:100 with Mobile Phase B (Methanol or Acetonitrile) to achieve ~10 µg/mL.

    • Note: Ensure the final organic content is >50% to prevent precipitation.

2. System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times to validate the system.

  • Acceptance Criteria:

    • RT %RSD: < 2.0%[3]

    • Area %RSD: < 2.0%[3]

    • Theoretical Plates: > 2000 (Method B) / > 5000 (Method A)

3. Critical Separation: Precursor vs. Product

One of the most common analytical errors is co-elution with the precursor, 2-aminophenol.

  • 2-Aminophenol: Highly polar, elutes early (RT ~3–5 min in Method A).

  • APX: Hydrophobic, elutes late (RT ~15 min in Method A).

  • Validation Check: If monitoring the synthesis of APX from 2-aminophenol, ensure the gradient holds low organic (15% B) for at least 5 minutes to flush the precursor before eluting the APX.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the oxidative pathway generating APX and the decision logic for selecting the appropriate HPLC method.

APX_Analysis_Workflow Precursor 2-Aminophenol (Precursor) Oxidation Oxidative Dimerization (Enzymatic/Chemical) Precursor->Oxidation -2H APX 2-amino-3H-phenoxazin-3-one (APX Standard) Oxidation->APX Dimerization Decision Select Analytical Goal APX->Decision MethodA Method A: Gradient (RT: 15.2 min) For Complex Matrices Decision->MethodA Biological Sample MethodB Method B: Isocratic (RT: 4.0 min) For QC/Purity Decision->MethodB Pure Standard Detection Detection: UV 440nm (Specific) MS m/z 211/213 MethodA->Detection MethodB->Detection

Caption: Workflow for the synthesis and analytical method selection for 2-amino-3H-phenoxazin-3-one.

References
  • Mishra, S., et al. (2025).[4] Antibacterial and antioxidant potentials, detection of host origin compounds, and metabolic profiling of endophytic Bacillus spp. National Institutes of Health (NIH). Link(Method A Reference: Confirms RT 15.159 min)

  • Sakamoto, T., et al. (2022). Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. MDPI Marine Drugs. Link(Purification and Identity)

  • Patil, J. G., et al. (2020).[3][5] Determination of 2-Amino-3-hydroxyphenazine and related impurities by RPHPLC-MS. Oriental Journal of Chemistry.[3] Link(Analogous Phenazine separation logic)

  • MedChemExpress. (2024). Questiomycin A Product Guide and Solubility Data.Link(Standard Handling)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Properties of 2-Aminophenoxazin-3-one and its Chromogenic & Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate reporter molecule for an assay is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2-aminophenoxazin-3-one and evaluates its performance against common chromogenic and fluorogenic alternatives. By delving into the underlying chemical principles and providing validated experimental protocols, this document serves as a practical resource for assay development and optimization.

Introduction to 2-Aminophenoxazin-3-one: A Versatile Phenoxazine Dye

2-Aminophenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine class of dyes. Its chemical structure, characterized by a tricyclic aromatic system with strategically placed amino and keto functionalities, gives rise to its distinct chromogenic properties. This compound has garnered significant interest in various scientific domains, notably as an anticancer agent due to its ability to modulate intracellular pH in cancer cells.[1] Furthermore, it is a known interfering compound in certain enzymatic assays, such as those for β-galactosidase that use o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate, where its production can lead to false-positive results.[2]

The utility of 2-aminophenoxazin-3-one as a chromogenic reporter is intrinsically linked to its electronic structure, which dictates its interaction with light. The presence of conjugated π-systems and heteroatoms with lone pairs of electrons allows for electronic transitions that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Unraveling the UV-Vis Absorption Maxima of 2-Aminophenoxazin-3-one

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions. For 2-aminophenoxazin-3-one, the absorption maxima (λmax) are subject to environmental conditions, a phenomenon known as solvatochromism. This is a critical consideration for its practical application in diverse experimental settings.

The topic of this guide specifies absorption maxima at 232 nm and 464 nm . The peak in the ultraviolet region (232 nm) can be attributed to π-π* transitions within the aromatic rings of the phenoxazine core. The peak in the visible region (464 nm) is of greater practical importance for colorimetric assays and is ascribed to a π-π* transition involving the extended conjugated system of the entire molecule, which includes the amino and carbonyl groups.

It is crucial to recognize that the position and intensity of these absorption bands are sensitive to the polarity of the solvent. This is a common characteristic of phenoxazine dyes. While the prompt specifies 464 nm, literature reports often cite a λmax in the visible region around 434 nm. This variation underscores the importance of consistent experimental conditions, particularly the choice of solvent, when utilizing 2-aminophenoxazin-3-one in quantitative assays.

A Comparative Analysis of Chromogenic and Fluorogenic Alternatives

The selection of a reporter molecule extends beyond a single compound. Here, we compare the key performance characteristics of 2-aminophenoxazin-3-one with three widely used alternatives: the product of the Griess assay, the fluorescent molecule resorufin, and the product of the X-Gal assay.

Reporter Moleculeλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Quantum Yield (Φ)Assay Principle
2-Aminophenoxazin-3-one ~232, ~434-464Not widely reportedN/A (Chromogenic)Colorimetric detection of various enzymatic or chemical reactions.
Azo Dye (from Griess Assay) 540-550[3]~50,000 (estimated for similar azo dyes)N/A (Chromogenic)Colorimetric quantification of nitrite.
Resorufin ~572[4]73,000 (at pH 8.0)[4]0.75 (in aqueous solution)[5]Fluorometric detection in various enzyme assays (e.g., from Amplex Red or resazurin).
5,5'-Dibromo-4,4'-dichloro-indigo (from X-Gal) ~615 (in DMSO)Not readily available (insoluble precipitate)N/A (Chromogenic)Histochemical staining for β-galactosidase activity.

In-Depth Look at the Alternatives

The Griess Assay: A Staple for Nitrite Detection

The Griess assay is a long-established and reliable method for the colorimetric detection of nitrite ions in aqueous solutions. The underlying chemistry involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a stable, magenta-colored azo dye with an absorption maximum in the range of 540-550 nm.[3]

The primary application of the Griess assay is the indirect measurement of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. Due to the short half-life of NO, its concentration is often inferred by measuring its stable oxidation products, nitrite and nitrate.

Resorufin: A Highly Fluorescent Reporter

Resorufin is a phenoxazine dye that exhibits intense red fluorescence and is the end-product of several popular enzyme assays, including those that use resazurin or Amplex Red as substrates. Resazurin, which is blue and weakly fluorescent, is reduced by metabolically active cells to the highly fluorescent resorufin. Similarly, the non-fluorescent Amplex Red is oxidized in the presence of horseradish peroxidase and hydrogen peroxide to produce resorufin.

With an absorption maximum around 572 nm and an emission maximum around 585 nm, resorufin is well-suited for fluorescence-based detection. Its high quantum yield of approximately 0.75 in aqueous solutions makes it an exceptionally sensitive reporter molecule, often allowing for the detection of analytes at much lower concentrations than is possible with colorimetric assays.[4][5]

The Product of X-Gal: A Histochemical Marker

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for the enzyme β-galactosidase. Enzymatic cleavage of X-Gal yields galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter is subsequently oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[6]

Due to the insoluble nature of the product, X-Gal is predominantly used in histochemical applications, such as blue-white screening in molecular cloning to identify bacterial colonies expressing functional β-galactosidase, and for staining tissues and cells to visualize the activity of this reporter enzyme. Its utility in solution-based quantitative assays is limited.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminophenoxazin-3-one from 2-Aminophenol

This protocol describes a general method for the synthesis of 2-aminophenoxazin-3-one via the oxidative dimerization of 2-aminophenol. This reaction can be catalyzed by various oxidizing agents or enzymes.[7]

Materials:

  • 2-Aminophenol

  • Methanol

  • A suitable oxidizing agent (e.g., a solution of iron(III) chloride or a laccase enzyme preparation)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Purification system (e.g., column chromatography with silica gel)

Procedure:

  • Dissolve 2-aminophenol in methanol in the reaction vessel to create a dilute solution.

  • While stirring, slowly add the oxidizing agent to the 2-aminophenol solution. The reaction progress can often be monitored by a color change in the solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction by thin-layer chromatography (TLC) to determine when the starting material has been consumed.

  • Upon completion, the crude product may precipitate from the solution. If so, collect the precipitate by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 2-aminophenoxazin-3-one.

  • Characterize the purified product by spectroscopic methods (e.g., NMR, Mass Spectrometry, and UV-Vis spectroscopy) to confirm its identity and purity.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product aminophenol 2-Aminophenol dissolve Dissolve 2-Aminophenol in Methanol aminophenol->dissolve oxidant Oxidizing Agent add_oxidant Add Oxidizing Agent oxidant->add_oxidant dissolve->add_oxidant stir Stir at Room Temperature add_oxidant->stir filter Filtration stir->filter if precipitate forms concentrate Concentration stir->concentrate if soluble chromatography Column Chromatography filter->chromatography concentrate->chromatography product 2-Aminophenoxazin-3-one chromatography->product

Caption: Workflow for the synthesis of 2-aminophenoxazin-3-one.

Protocol 2: Determination of UV-Vis Absorption Maxima

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of a compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solution of the compound of interest at a known concentration

  • The same solvent used to dissolve the compound (as a blank)

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer.

  • Perform a baseline correction or "zero" the instrument with the blank.

  • Rinse a second cuvette with a small amount of the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

  • Identify the wavelength(s) at which the absorbance is at a maximum (λmax).

UVVisProtocol start Start warmup Warm up Spectrophotometer start->warmup blank Run Blank (Solvent) warmup->blank sample Run Sample blank->sample analyze Identify λmax sample->analyze end End analyze->end

Sources

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